Glisoprenin B
Description
This compound has been reported in Gliocladium with data available.
from Gliocladium sp. FO-1513; MF C45-H82-O6
Structure
2D Structure
Properties
CAS No. |
144376-63-6 |
|---|---|
Molecular Formula |
C45H82O6 |
Molecular Weight |
719.1 g/mol |
IUPAC Name |
(2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol |
InChI |
InChI=1S/C45H82O6/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,48)28-15-29-43(8,49)30-16-31-44(9,50)32-17-33-45(10)34-25-40(51-45)41(5,6)47/h18,21-22,26,40,46-50H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |
InChI Key |
JVMGRPXMVYGAQN-QYOQUFJESA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |
Synonyms |
glisoprenin B |
Origin of Product |
United States |
Foundational & Exploratory
Glisoprenin B: A Technical Overview of Its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and known biological activities of Glisoprenin B. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this natural product.
Core Molecular Data
This compound is a complex natural product with the following key molecular identifiers:
| Property | Value | Source |
| Molecular Formula | C45H82O6 | [1][2] |
| Molecular Weight | 719.1 g/mol | [1] |
| Monoisotopic Mass | 718.61115 Da | [2] |
Biological Activity: Inhibition of Appressorium Formation
This compound, along with its structural analogs such as Glisoprenin A, has been identified as an inhibitor of appressorium formation in the rice blast fungus Magnaporthe grisea.[1][2] Appressoria are specialized infection structures that are crucial for pathogenic fungi to penetrate host tissues. The inhibition of their formation suggests a potential application for Glisoprenins as antifungal agents.
Research on the closely related Glisoprenin A indicates that it interferes with a signal transduction pathway initiated by the hydrophobic nature of the plant surface.[2][3][4] This pathway is distinct from the well-characterized cyclic AMP (cAMP)-dependent signaling cascade, which can also induce appressorium formation.[3][4] While the precise molecular target of this compound has not been elucidated, it is hypothesized to act on a component of the hydrophobicity-sensing pathway.
Postulated Signaling Pathway and Experimental Workflow
Based on the available literature for Glisoprenin A, a logical diagram of the involved signaling pathways and a general experimental workflow to investigate the effects of this compound can be proposed.
Caption: Postulated signaling pathways leading to appressorium formation in Magnaporthe grisea and the inhibitory effect of this compound.
Caption: A generalized experimental workflow to assess the inhibitory activity of this compound on appressorium formation.
Detailed Experimental Protocols
The following are generalized experimental protocols for studying the effect of this compound on appressorium formation in Magnaporthe grisea, adapted from methodologies used for Glisoprenin A.[4]
I. Preparation of Magnaporthe grisea Conidia
-
Fungal Culture: Grow Magnaporthe grisea strains on oatmeal agar or potato-carrot-dextrose agar at 24°C.
-
Induction of Sporulation: Induce sporulation by methods appropriate for the specific strain.
-
Conidia Harvesting: Harvest conidia from the culture plates by washing with sterile water.
-
Concentration Adjustment: Resuspend the harvested conidia in sterile water and adjust the concentration to approximately 1.25 x 10^5 conidia/mL.
II. Appressorium Formation Assay on a Hydrophobic Surface
-
Surface Preparation: Use a hydrophobic surface such as GelBond film or Parafilm 'M'. If using GelBond, wash the sheets in sterile water for 30 minutes and place them, hydrophobic side up, in a 24-well microtiter plate containing a thin layer of 0.9% agarose.
-
Application of Conidia and this compound:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a final concentration of less than 1% to avoid solvent-induced effects.
-
Add 40 µL of the conidial suspension to the hydrophobic surface.
-
For treatment wells, add the desired concentration of this compound. For control wells, add the solvent only.
-
-
Incubation: Seal the plates and incubate at approximately 22°C for 6 and 20 hours.
-
Microscopic Evaluation: After incubation, evaluate the formation of appressoria using a light microscope. Count the number of germinated conidia that have formed appressoria in at least three replicates of 100 germinated conidia each.
-
Data Analysis: Calculate the percentage of appressorium formation for each concentration of this compound relative to the control. Determine the AIC50 and AIC90 values, which represent the concentrations of this compound that inhibit appressorium formation by 50% and 90%, respectively.
III. Appressorium Formation Assay on a Hydrophilic Surface with Chemical Inducers
-
Assay Setup: Use a 24-well microtiter plate as the hydrophilic surface.
-
Application of Conidia: Place 40 µL of the conidial suspension into each well. After 1 hour, add 960 µL of sterile water.
-
Induction of Appressorium Formation: To induce appressorium formation on the non-inductive surface, add a chemical inducer of the cAMP pathway, such as 1,16-hexadecanediol (a plant wax component) or 8-bromo-cAMP.
-
Treatment with this compound: To test the effect of this compound on the cAMP-induced pathway, add various concentrations of this compound to the wells containing the conidia and the chemical inducer.
-
Incubation and Evaluation: Incubate and evaluate the plates as described in the hydrophobic surface assay. This experiment will help determine if this compound's inhibitory action is specific to the hydrophobicity-sensing pathway.
References
- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Glisoprenin B CAS number and database identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B is a naturally occurring polyisoprenoid isolated from the fungus Gliocladium. As a member of the glisoprenin family, it has garnered interest for its potential biological activities, particularly in the context of fungal pathogenesis. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, and inferred biological functions based on studies of its close analogs. This document is intended to serve as a foundational resource for researchers investigating the therapeutic or agrochemical potential of this compound.
Chemical Identity and Database Identifiers
This compound is a complex lipid molecule with a significant isoprenoid chain. Its unique structure is the basis for its biological activity. The following table summarizes its key chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 144376-63-6 | ChemIDplus[1] |
| Molecular Formula | C45H82O6 | PubChem[1] |
| IUPAC Name | (2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol | PubChem[1] |
| PubChem CID | 6438769 | PubChem[1] |
| ChEBI ID | CHEBI:203907 | ChEBI[1] |
| LIPID MAPS ID | LMPR01080066 | LIPID MAPS[1] |
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of this compound is limited. However, extensive research on the closely related analog, Glisoprenin A, provides significant insights into the likely function of this compound.
Glisoprenins are primarily recognized for their ability to inhibit the formation of appressoria in the rice blast fungus, Magnaporthe grisea. Appressoria are specialized infection structures that are essential for the fungus to penetrate the host plant's cuticle. By inhibiting appressorium formation, glisoprenins effectively block the fungal infection process.
The proposed mechanism of action involves the disruption of a signal transduction pathway that is crucial for sensing hydrophobic surfaces. Fungal spores of M. grisea recognize the hydrophobic surface of a rice leaf, which triggers a signaling cascade leading to the formation of an appressorium. Glisoprenin A has been shown to interfere with this pathway, independently of the well-established cyclic AMP (cAMP)-dependent signaling pathway that can also induce appressorium formation. It is highly probable that this compound shares this mechanism of action.
Experimental Protocols
The following is a generalized experimental protocol for assessing the inhibition of appressorium formation, based on methodologies used for Glisoprenin A. This can be adapted for the specific study of this compound.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the formation of appressoria in Magnaporthe grisea.
Materials:
-
Magnaporthe grisea spores
-
This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Hydrophobic surfaces (e.g., GelBond film or plastic coverslips)
-
Sterile water
-
Microscope slides
-
Humid chamber
-
Microscope
Procedure:
-
Spore Suspension Preparation: Harvest M. grisea spores from a culture plate and suspend them in sterile water. Adjust the concentration of the spore suspension to a predetermined level (e.g., 1 x 10^5 spores/mL).
-
Treatment Application: Prepare serial dilutions of this compound in sterile water. On the hydrophobic surface, apply a small aliquot of the spore suspension mixed with the different concentrations of this compound. A control group with the solvent alone should be included.
-
Incubation: Place the treated hydrophobic surfaces in a humid chamber and incubate at room temperature for a period sufficient for appressorium formation (typically 12-24 hours).
-
Microscopic Examination: After incubation, place a coverslip over the spore suspension on the hydrophobic surface and observe under a microscope.
-
Data Collection: Count the number of germinated spores that have formed appressoria versus those that have not, for each concentration of this compound and the control.
-
Analysis: Calculate the percentage of appressorium formation for each treatment. The data can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Signaling Pathway
The precise signaling pathway inhibited by this compound has not been fully elucidated. However, based on studies with Glisoprenin A, a hypothetical model can be proposed. The following diagram illustrates the likely point of intervention of this compound in the appressorium formation signaling cascade.
Caption: Hypothetical model of this compound's inhibitory action on appressorium formation.
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Quantitative Biological Activity: Determining the specific IC50 value of this compound for appressorium inhibition in M. grisea and other pathogenic fungi.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling components affected by this compound.
-
Spectrum of Activity: Investigating the efficacy of this compound against a broader range of plant and human fungal pathogens.
-
Drug Development: Exploring the potential of this compound as a lead compound for the development of novel antifungal agents for agricultural or clinical use.
This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of this promising natural product will undoubtedly emerge.
References
Preliminary Biological Activity of Glisoprenins: A Technical Overview
Disclaimer: This technical guide focuses on the biological activities of the glisoprenin class of compounds, with a primary emphasis on Glisoprenin A. Publicly available scientific literature lacks detailed information regarding the specific biological activity of Glisoprenin B. This compound is noted to be an oxidative modification of Glisoprenin A.
Introduction
Glisoprenins are a group of secondary metabolites isolated from the deuteromycete Gliocladium roseum. These compounds have garnered interest for their specific inhibitory effects on the formation of appressoria in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures crucial for pathogenic fungi to penetrate host tissues. The inhibition of their formation represents a potential strategy for antifungal agent development. This document summarizes the preliminary biological activity of glisoprenins, with a focus on the available data for Glisoprenin A, and outlines the experimental methodologies used to determine their effects.
Quantitative Data on Biological Activity
The primary reported biological activity of glisoprenins is the inhibition of appressorium formation in Magnaporthe grisea. The following table summarizes the quantitative data for Glisoprenin A.
| Compound | Target Organism | Activity | AIC50 (μg/ml) | AIC90 (μg/ml) | Surface |
| Glisoprenin A | Magnaporthe grisea | Inhibition of Appressorium Formation | 2 | 5 | GelBond |
| Glisoprenin A | Magnaporthe grisea | Inhibition of Appressorium Formation | 2 | 5 | Parafilm M |
Table 1: Inhibitory Activity of Glisoprenin A on Appressorium Formation. AIC50 and AIC90 represent the concentrations required to inhibit 50% and 90% of appressorium formation, respectively.
Other glisoprenins, including C, D, and E, have also been shown to inhibit appressorium formation, although specific quantitative data is less readily available in the provided context. These compounds exhibited moderate cytotoxic activity but no significant antifungal, antibacterial, or phytotoxic activities in initial screenings[1].
Experimental Protocols
The following is a detailed methodology for the appressorium formation assay used to evaluate the biological activity of Glisoprenin A.
Appressorium Formation Assay
1. Fungal Strain and Culture:
-
The fungus used is Magnaporthe grisea.
-
Conidia (spores) are harvested from fungal cultures grown on an appropriate medium.
-
The conidia are washed and resuspended in sterile water to a concentration of 1.25 x 10^5 ml⁻¹[2].
2. Preparation of Test Surfaces:
-
Hydrophobic Surfaces:
-
Hydrophilic Surfaces (for control and induction experiments):
-
Standard 24-well microtiter plates are used[2].
-
3. Application of Test Compounds and Conidia:
-
Glisoprenin A is dissolved in methanol or ethanol. The final solvent concentration in the assay is kept below 1% to avoid effects on fungal development[2].
-
On GelBond: 40 µl of the conidial suspension, with or without Glisoprenin A, is added to the hydrophobic surface of the GelBond sheet[2].
-
On Parafilm 'M': Three 40-µl droplets of the conidial suspension, with or without Glisoprenin A, are placed on the Parafilm strips[2].
-
In Microtiter Plates (Hydrophilic): 40 µl of the conidial suspension is placed in each well. After 1 hour, 0.96 ml of sterile water is added[2].
4. Induction of Appressorium Formation (on hydrophilic surfaces):
-
To induce appressorium formation on non-inductive hydrophilic surfaces, chemical inducers are added. These can include:
5. Incubation and Evaluation:
-
The prepared assays are sealed and incubated at 22 ± 2°C.
-
The formation of appressoria is evaluated by light microscopy after 6 and 20 hours.
-
For each test condition, experiments are carried out in triplicate, and 3 sets of 100 germinated conidia are evaluated in each test to determine the percentage of appressorium formation[2].
Proposed Mechanism of Action and Signaling Pathway
Glisoprenin A is suggested to interfere with a signal transduction pathway that is initiated by the perception of a hydrophobic surface, which is distinct from the cAMP-dependent pathway.
Figure 1. Proposed mechanism of Glisoprenin A action.
The diagram illustrates that appressorium formation in Magnaporthe grisea can be triggered by two distinct pathways. The perception of a hydrophobic surface activates a specific signal transduction pathway that is inhibited by Glisoprenin A. In contrast, on a hydrophilic surface, appressorium formation can be induced by chemicals like cAMP, which activates a separate, cAMP-dependent pathway that is not affected by Glisoprenin A[2]. This suggests that Glisoprenin A's mode of action is specific to the surface-sensing signal transduction pathway.
References
The In Vitro Effects of Glisoprenin B on Fungal Pathogens: A Review of Available Data
For Immediate Release
** Kaiserslautern, Germany ** - This technical guide addresses the current understanding of the in vitro effects of Glisoprenin B on fungal pathogens, intended for researchers, scientists, and drug development professionals. Analysis of the available scientific literature indicates that while the glisoprenin family of compounds has been studied for specific bioactivities, comprehensive data on the broad-spectrum antifungal effects of this compound against a range of fungal pathogens is not publicly available.
Initial research into the glisoprenin family, including Glisoprenin A and its oxidative modification, this compound, has primarily focused on their inhibitory effects on the developmental stages of specific plant pathogenic fungi, rather than general fungicidal or fungistatic activity.
Summary of Known Bioactivity of the Glisoprenin Family
The majority of published research centers on Glisoprenin A, isolated from the fungus Gliocladium roseum. Studies have shown that Glisoprenin A, along with other members of the glisoprenin family, inhibits the formation of appressoria in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures crucial for host penetration by this and other plant pathogens. This inhibitory action is linked to the interference with a signal transduction pathway initiated by hydrophobic surfaces, a key environmental cue for the fungus to commence infection.
It is important to note that existing literature explicitly states that glisoprenins exhibit moderate cytotoxic activity but lack general antifungal, antibacterial, or phytotoxic activities.[1] This suggests that their mode of action is highly specific and not broadly applicable to a wide array of fungal pathogens.
Quantitative Data
A thorough review of scientific databases did not yield any quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a panel of diverse fungal pathogens. The primary reported activity is the inhibition of appressorium formation in Magnaporthe grisea. For Glisoprenin A, the concentration required for 50% inhibition of appressorium formation (IC50) has been documented.
Table 1: Inhibitory Concentration of Glisoprenin A on Appressorium Formation in Magnaporthe grisea
| Compound | Target Organism | Bioactivity | Concentration (µg/mL) |
| Glisoprenin A | Magnaporthe grisea | IC50 (Appressorium Inhibition) | ~2 |
| Glisoprenin A | Magnaporthe grisea | IC90 (Appressorium Inhibition) | ~5 |
Data extracted from studies on Glisoprenin A and its effect on Magnaporthe grisea.[2]
Experimental Protocols
Detailed experimental protocols for broad-spectrum antifungal susceptibility testing of this compound are not available in the reviewed literature. The methodologies described are specific to the assessment of appressorium formation.
Assay for Inhibition of Appressorium Formation
This protocol is adapted from studies on Glisoprenin A and serves as an example of how the bioactivity of glisoprenins has been assessed.
-
Fungal Spore Preparation: Conidia (spores) of Magnaporthe grisea are harvested from fungal cultures grown on an appropriate agar medium. The spores are washed and suspended in sterile water to a standardized concentration (e.g., 1 x 10^5 spores/mL).
-
Test Surface Preparation: Experiments are conducted on hydrophobic surfaces (e.g., polystyrene) to induce appressorium formation. The test compound, this compound, would be dissolved in a suitable solvent (e.g., methanol or ethanol) and added to the spore suspension at various concentrations. A solvent control is included.
-
Incubation: The treated spore suspension is incubated on the hydrophobic surface at a controlled temperature (e.g., 24°C) for a period sufficient to allow appressorium formation in the control group (typically 16-24 hours).
-
Microscopic Evaluation: Following incubation, the percentage of germinated spores that have formed appressoria is determined by microscopic examination. At least 100 germinated spores are counted per replicate.
-
Data Analysis: The concentration of the compound that inhibits appressorium formation by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathways and Visualization
The specific signaling pathway in various fungal pathogens affected by this compound has not been elucidated. However, research on Glisoprenin A suggests that it interferes with a signal transduction pathway in Magnaporthe grisea that is triggered by physical cues like surface hydrophobicity, and which is independent of the cAMP-PKA pathway that can be induced chemically.
Below is a conceptual workflow diagram illustrating the experimental approach to screen for inhibitors of appressorium formation, the method by which the activity of glisoprenins was discovered.
The following diagram illustrates the proposed point of intervention of Glisoprenin A in the signal transduction pathway of Magnaporthe grisea.
Conclusion
Based on the currently available scientific literature, this compound and the broader glisoprenin family are not characterized as general antifungal agents. Their known in vitro effect is highly specific to the inhibition of appressorium formation in the plant pathogen Magnaporthe grisea. Consequently, the core requirements for a detailed technical guide on the broad-spectrum antifungal effects of this compound, including comprehensive quantitative data, detailed experimental protocols for various fungal pathogens, and elucidated signaling pathways, cannot be met at this time. Future research may uncover broader activities, but as it stands, the potential of this compound appears to be in the development of targeted anti-infective strategies against specific plant pathogenic fungi rather than as a broad-spectrum antifungal for clinical applications.
References
The Discovery and History of Glisoprenin Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin compounds are a family of fungal polyisoprenepolyols first identified for their unique biological activity as inhibitors of a key developmental process in certain phytopathogenic fungi. Specifically, they interfere with the formation of the appressorium, a specialized infection structure crucial for host penetration. This technical guide provides a comprehensive overview of the discovery, history, biological activity, and mechanism of action of Glisoprenin compounds, with a focus on their interaction with the signaling pathways of the rice blast fungus, Magnaporthe grisea.
Discovery and History
The story of Glisoprenins begins with the search for novel inhibitors of fungal pathogenesis. In 1997, a research group screening for inhibitors of appressorium formation in Magnaporthe grisea isolated a novel compound from the submerged cultures of the fungus Gliocladium roseum (strain HA190-95).[1][2] This bioactivity-guided fractionation led to the identification of Glisoprenin A .[1][2]
Further investigations into the secondary metabolites of Gliocladium roseum HA190-95 led to the discovery of additional members of this compound family. In 1998, the same research group reported the isolation and characterization of Glisoprenins C, D, and E .[3] These compounds were found to share a similar core structure with Glisoprenin A and also exhibited inhibitory activity against appressorium formation.[3]
Subsequent research on other fungal species expanded the Glisoprenin family. Glisoprenin F was isolated from Gliocladium catenulatum, a mycoparasite of Aspergillus flavus sclerotia. More recently, Glisoprenin G , another analogue, was identified from an endophytic Gliocladium species.[4]
Chemical Structure
Glisoprenins are characterized as polyisoprenepolyols, typically composed of nine isoprene units.[4] The detailed structural elucidation of these compounds has been achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
The primary biological activity of interest for Glisoprenin compounds is their ability to inhibit the formation of appressoria in Magnaporthe grisea.[1][3] This inhibition is not due to general fungitoxicity.[2]
Quantitative Data
The inhibitory effect of Glisoprenin A on appressorium formation has been quantified. The following table summarizes the reported Appressorium Inhibiting Concentrations (AIC).
| Compound | AIC₅₀ (µg/mL) | AIC₉₀ (µg/mL) | Target Organism | Reference |
| Glisoprenin A | ~2.5 | ~5 | Magnaporthe grisea | [1] |
AIC₅₀: The concentration at which 50% of the conidia formed an appressorium.[2] AIC₉₀: The concentration at which 10% of the conidia formed an appressorium.[2]
For Glisoprenins C, D, and E, while they are reported to inhibit appressorium formation, specific IC₅₀ or AIC values are not provided in the available literature.[3] These compounds have also been shown to exhibit moderate cytotoxic activity but lack significant antifungal, antibacterial, or phytotoxic effects.[3] Glisoprenins F and G have been noted for their moderate cytotoxic activity.[4]
Mechanism of Action
Glisoprenin A's mechanism of action is linked to the specific signaling pathways that trigger appressorium formation in Magnaporthe grisea. The fungus utilizes at least two distinct pathways for this process: one is dependent on cyclic AMP (cAMP) and can be induced on hydrophilic surfaces, while the other is triggered by contact with a hydrophobic surface.[1][2]
Glisoprenin A selectively inhibits the signal transduction pathway that is initiated by the hydrophobic surface.[1][2] It does not interfere with the cAMP-dependent pathway, as the induction of appressoria by cAMP or other chemical inducers on a non-inductive (hydrophilic) surface is unaffected by the presence of Glisoprenin A.[1][2]
Signaling Pathways in Magnaporthe grisea Appressorium Formation
The formation of an appressorium is a complex process regulated by a network of signaling pathways that sense and respond to environmental cues.
The hydrophobic surface is sensed by G-protein coupled receptors (GPCRs), such as Pth11, which then activate a downstream MAP kinase cascade, including the Pmk1 kinase, ultimately leading to appressorium development.[5][6] Glisoprenin A is thought to act on a component of this pathway, downstream of the initial surface recognition but upstream of the final morphological changes.
Experimental Protocols
Appressorium Formation Inhibition Assay
This protocol is adapted from the methodology used in the initial discovery of Glisoprenin A.[2]
1. Microorganism and Culture Preparation:
-
Strains of Magnaporthe grisea are grown on oatmeal agar at 24°C to induce sporulation.
-
Conidia are harvested from 10-14 day old cultures and suspended in sterile deionized water.
-
The suspension is filtered through glass wool to remove mycelial debris and centrifuged.
-
Conidia are washed and resuspended in sterile water to a concentration of 1.25 x 10⁵ conidia/mL.
2. Assay Setup:
-
The assay is performed on a hydrophobic surface, such as GelBond film or Parafilm.
-
Droplets (e.g., 40 µL) of the conidial suspension containing various concentrations of the test compound (Glisoprenin) are placed on the hydrophobic surface within a petri dish.
-
Control droplets contain the solvent used to dissolve the compound (e.g., methanol or ethanol, final concentration <1%).
-
The petri dishes are sealed to maintain humidity and incubated at approximately 22°C.
3. Evaluation:
-
The formation of appressoria is evaluated by light microscopy after 6 and 20 hours of incubation.
-
For each replicate, a set number of germinated conidia (e.g., 100) are counted, and the percentage that have formed appressoria is determined.
-
Experiments are typically carried out in triplicate.
4. Data Analysis:
-
The Appressorium Inhibiting Concentration (AIC) is determined. AIC₅₀ is the concentration at which 50% of the germinated conidia form appressoria, and AIC₉₀ is the concentration at which only 10% form appressoria.
Fermentation and Isolation of Glisoprenins
The following is a general outline for the production and isolation of Glisoprenin compounds from Gliocladium roseum.
1. Fermentation:
-
Gliocladium roseum (e.g., strain HA190-95) is cultured in a suitable liquid medium. A malt extract medium (e.g., 40 g/L) has been used successfully.[1]
-
Fermentation is carried out in submerged cultures, for example, in Erlenmeyer flasks on a rotary shaker or in a larger-scale fermenter.
-
Incubation is typically conducted for several days to allow for the production of secondary metabolites.
2. Extraction:
-
After fermentation, the culture broth is separated from the mycelium by filtration or centrifugation.
-
The culture filtrate is extracted with an organic solvent such as ethyl acetate.
-
The organic extract is then concentrated under reduced pressure.
3. Bioactivity-Guided Fractionation:
-
The crude extract is subjected to chromatographic separation techniques.
-
This can include column chromatography on silica gel, followed by further purification steps like Sephadex LH-20 chromatography and High-Performance Liquid Chromatography (HPLC).
-
At each stage of fractionation, the resulting fractions are tested for their ability to inhibit appressorium formation using the assay described in section 5.1.
-
The active fractions are further purified until the pure Glisoprenin compounds are isolated.
4. Structure Elucidation:
-
The chemical structures of the purified compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis and Structure-Activity Relationship (SAR)
The total synthesis of Glisoprenin compounds has not been widely reported in the literature. These complex polyisoprenoid structures present significant synthetic challenges. Consequently, detailed structure-activity relationship (SAR) studies are also limited. The discovery of different Glisoprenin analogues with varying biological activities suggests that modifications to the polyisoprenoid chain and the terminal functional groups likely influence their inhibitory potency and cytotoxic effects. Further research involving the synthesis of Glisoprenin analogues is needed to fully elucidate the structural requirements for their biological activity.
Conclusion
The Glisoprenin compounds represent a fascinating class of natural products with a specific and potent inhibitory effect on a crucial developmental stage of the devastating rice blast fungus, Magnaporthe grisea. Their discovery has not only provided a potential lead for the development of novel antifungal agents but has also served as a valuable chemical probe to dissect the intricate signaling pathways governing fungal pathogenesis. While significant progress has been made in understanding the biological activity of Glisoprenin A, further research is required to determine the precise molecular target within the hydrophobic surface sensing pathway. Moreover, the exploration of the biological activities of other Glisoprenin analogues and the development of synthetic routes to access these complex molecules will undoubtedly open new avenues for both fundamental research and practical applications in agriculture and medicine.
References
- 1. Hydrophobic cue-induced appressorium formation depends on MoSep1-mediated MoRgs7 phosphorylation and internalization in Magnaporthe oryzae | PLOS Genetics [journals.plos.org]
- 2. Multiple Plant Surface Signals are Sensed by Different Mechanisms in the Rice Blast Fungus for Appressorium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular basis for loss of virulence in Magnaporthe oryzae strain AM16 [frontiersin.org]
Glisoprenin B: A Polyprenol Compound with Potent Biological Activity
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Glisoprenin B, a polyprenol compound isolated from the fungus Gliocladium sp., has emerged as a molecule of significant interest due to its distinct biological activities. As an oxidative modification of its congener Glisoprenin A, this natural product has demonstrated potent inhibitory effects against acyl-CoA: cholesterol acyltransferase (ACAT) and the formation of appressoria in phytopathogenic fungi. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, summarizing key quantitative data, outlining experimental protocols for assessing its activity, and visualizing its proposed mechanism of action. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and agrochemical potential of this compound.
Introduction
This compound is a naturally occurring polyprenol, a class of isoprenoid alcohols, that was first identified as a novel inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT)[1][2]. It is produced by the fungal strain Gliocladium sp. FO-1513[2]. Structurally, it is closely related to Glisoprenin A, being its oxidative derivative[1]. Beyond its potential in lipid metabolism regulation, this compound and its analogs have shown significant activity in preventing the formation of appressoria, the specialized infection structures of pathogenic fungi like Magnaporthe grisea[3]. This dual activity positions this compound as a compelling lead compound for development in both human therapeutics and crop protection.
Chemical Properties
-
Molecular Formula: C₄₅H₈₂O₆
-
Classification: Polyprenol
-
Source: Gliocladium sp. FO-1513[2]
-
Structural Relationship: Oxidative modification of Glisoprenin A[1]
Biological Activity and Quantitative Data
The primary biological activities of this compound that have been quantitatively assessed are its inhibition of ACAT and the formation of fungal appressoria.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition
This compound has been identified as a potent inhibitor of ACAT, an enzyme crucial for the esterification and storage of cholesterol in cells. Two active compounds, glisoprenins A and B, were isolated from the culture broth of the producing strain[2].
| Assay Type | Target | IC₅₀ Value | Reference |
| Enzyme Assay | Rat Liver Microsomes | 61 µM | [2] |
| Cell-Based Assay | J774 Macrophages | 0.57 µM | [2] |
Inhibition of Appressorium Formation
While specific quantitative data for this compound's effect on appressorium formation is not available, studies on the closely related Glisoprenin A provide strong indicative values. All glisoprenins have been shown to inhibit appressorium formation in Magnaporthe grisea on inductive hydrophobic surfaces[3].
| Compound | Surface | AIC₅₀ (µg/mL) | AIC₉₀ (µg/mL) | Reference |
| Glisoprenin A | GelBond | 2 | 5 | [4] |
| Glisoprenin A | Parafilm M | 2 | 5 | [4] |
AIC (Appressorium Formation Inhibition Concentration)
Experimental Protocols
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition Assay (General Methodology)
Based on the referenced literature, the ACAT inhibitory activity of this compound was determined using two primary methods[2]:
1. Enzyme Assay using Rat Liver Microsomes:
-
Objective: To determine the direct inhibitory effect of this compound on the ACAT enzyme.
-
Protocol Outline:
-
Prepare liver microsomes from rats as the source of ACAT enzyme.
-
Incubate the microsomal fraction with a substrate mixture containing [¹⁴C]oleoyl-CoA and a cholesterol source.
-
Add varying concentrations of this compound to the reaction mixture.
-
After incubation, extract the lipids and separate the cholesteryl esters by thin-layer chromatography.
-
Quantify the amount of radiolabeled cholesteryl ester formed to determine the enzyme activity.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ACAT activity.
-
2. J774 Macrophage Assay:
-
Objective: To assess the inhibitory effect of this compound on ACAT activity within a cellular context.
-
Protocol Outline:
-
Culture J774 macrophages, a cell line known to exhibit high ACAT activity.
-
Load the cells with cholesterol by incubating them with acetylated low-density lipoprotein (LDL).
-
Add varying concentrations of this compound to the cell culture medium.
-
Introduce a radiolabeled fatty acid, such as [¹⁴C]oleic acid, to the cells.
-
After an incubation period, lyse the cells and extract the lipids.
-
Separate and quantify the amount of radiolabeled cholesteryl ester formed.
-
Determine the IC₅₀ value based on the reduction in cholesteryl ester formation in the presence of this compound.
-
Appressorium Formation Inhibition Assay
This protocol is adapted from the methodology used for Glisoprenin A, which is expected to be directly applicable to this compound[4].
-
Objective: To determine the concentration at which this compound inhibits the formation of appressoria in Magnaporthe grisea.
-
Materials:
-
Magnaporthe grisea conidia suspension (1.25 x 10⁵ conidia/mL in sterile water).
-
Hydrophobic surfaces (e.g., GelBond sheets or Parafilm M).
-
24-well microtiter plates.
-
This compound stock solution (dissolved in methanol or ethanol).
-
Light microscope.
-
-
Protocol:
-
Prepare the hydrophobic surface. For GelBond, place pieces hydrophobic-side-up in a 24-well plate containing a thin layer of 0.9% agarose. For Parafilm M, use strips in a Petri dish.
-
Prepare serial dilutions of this compound.
-
Add 40 µL of the conidial suspension to the hydrophobic surface. For Parafilm, apply as droplets.
-
To each aliquot of conidial suspension, add the desired concentration of this compound. The final solvent concentration should be less than 1%.
-
Seal the plates or Petri dishes and incubate at 22 ± 2°C.
-
Evaluate the formation of appressoria after 6 and 20 hours using a light microscope.
-
For each replicate, count the number of germinated conidia that have formed appressoria out of 100.
-
Calculate the Appressorium Formation Inhibition Concentration (AIC₅₀ and AIC₉₀), the concentration of this compound that inhibits appressorium formation by 50% and 90%, respectively.
-
References
- 1. Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. II. Structure elucidation of glisoprenins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Glisoprenin Family: A Technical Review of Novel Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glisoprenin family of compounds represents a class of fungal polyisoprenoid polyols primarily isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea). These natural products have garnered scientific interest due to their unique chemical structures and diverse biological activities. This technical guide provides a comprehensive review of the current knowledge on the Glisoprenin family, summarizing key data, detailing experimental protocols, and visualizing associated signaling pathways to support further research and development efforts.
Chemical Structures and Properties
The Glisoprenin family consists of several known analogues, including Glisoprenins A, B, C, D, E, F, and G. These compounds are characterized by a long polyisoprenoid chain with multiple hydroxyl groups and, in some cases, a terminal heterocyclic moiety. The chemical structures of Glisoprenins B, C, and D have been elucidated and are available in public databases.
Table 1: Physicochemical Properties of Characterized Glisoprenins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Glisoprenin B | C45H82O6 | 719.1 | 6438769[1] |
| Glisoprenin C | C45H84O8 | 753.1 | 10842776 |
| Glisoprenin D | C45H84O7 | 737.1 | 10628793[2][3] |
Biological Activities
The primary biological activities reported for the Glisoprenin family are the inhibition of appressorium formation in the rice blast fungus Magnaporthe oryzae (formerly Magnaporthe grisea) and, for some members, inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and moderate cytotoxicity.
Inhibition of Appressorium Formation
Glisoprenins have been shown to interfere with the formation of appressoria, specialized infection structures that are essential for many pathogenic fungi to penetrate their host plants. Glisoprenin A, at a concentration of 5 µg/ml, effectively inhibits appressorium formation on hydrophobic surfaces.[4] This activity suggests potential applications for Glisoprenins as agrochemical leads.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
Glisoprenins A and B have been identified as inhibitors of ACAT, an enzyme involved in cellular cholesterol esterification. This activity points towards potential therapeutic applications in cardiovascular diseases.
Table 2: IC50 Values of Glisoprenins A and B against ACAT [5]
| Compound | IC50 (µM) - Rat Liver Microsome Assay | IC50 (µM) - J774 Macrophage Assay |
| Glisoprenin A | 46 | 1.2 |
| This compound | 61 | 0.57 |
Cytotoxic Activity
Several members of the Glisoprenin family have been reported to exhibit moderate cytotoxic activity. Glisoprenins C, D, and E were described as having moderate cytotoxicity, although specific IC50 values against various cell lines were not provided in the initial reports.[6] Similarly, the more recently discovered Glisoprenins F and G are also reported to possess moderate cytotoxic activity. Further investigation is required to quantify this activity and determine the therapeutic potential of these compounds in oncology.
Experimental Protocols
Isolation and Purification of Glisoprenins
Glisoprenins are typically isolated from submerged cultures of Gliocladium roseum. A general workflow for their isolation is as follows:
Caption: General workflow for the isolation and purification of Glisoprenins.
Appressorium Formation Inhibition Assay
The inhibitory effect of Glisoprenins on appressorium formation can be assessed using the following protocol:
-
Spore Suspension Preparation: Conidia of Magnaporthe oryzae are harvested from agar plates and suspended in sterile distilled water to a concentration of 1 x 10^5 spores/mL.
-
Assay Setup: Aliquots of the spore suspension are placed on a hydrophobic surface (e.g., plastic coverslips).
-
Compound Treatment: The test compound (Glisoprenin) is added to the spore suspension at various concentrations. A solvent control (e.g., DMSO) is run in parallel.
-
Incubation: The treated spore suspensions are incubated in a humid chamber at room temperature for 24 hours.
-
Microscopic Examination: The percentage of germinated spores that have formed appressoria is determined by microscopic observation.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits appressorium formation by 50%, is calculated.
References
- 1. PKA activity is essential for relieving the suppression of hyphal growth and appressorium formation by MoSfl1 in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glisoprenin D | C45H84O7 | CID 10628793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Glisoprenin B Antifungal Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B is a natural product belonging to the glisoprenin class of compounds, which have been isolated from fungi. While research has indicated that the related compound, Glisoprenin A, inhibits the formation of appressoria in the plant pathogenic fungus Magnaporthe grisea by interfering with a signal transduction pathway, comprehensive data on the broader antifungal activity of this compound is still emerging.[1][2][3] This document provides detailed protocols for testing the antifungal activity of this compound against a panel of common human fungal pathogens. The described methods are based on established standards for antifungal susceptibility testing and can be adapted for screening other natural products.
Putative Mechanism of Action
Glisoprenin A has been shown to disrupt the signal transduction pathway necessary for appressorium formation on hydrophobic surfaces in Magnaporthe grisea.[1][2] This process is critical for host invasion by this and other plant pathogenic fungi. The pathway is thought to involve surface recognition and subsequent activation of protein kinase C (PKC). It is hypothesized that this compound may share a similar mechanism of action, potentially by interfering with fungal cell signaling pathways that regulate morphogenesis and virulence.
Caption: Putative signaling pathway inhibited by this compound.
Data Presentation
The following tables present hypothetical data for the antifungal activity of this compound against common fungal pathogens. These values are for illustrative purposes and should be determined experimentally.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 16 | 0.5 |
| Candida glabrata (ATCC 90030) | 32 | 1 |
| Candida parapsilosis (ATCC 22019) | 8 | 1 |
| Cryptococcus neoformans (ATCC 90112) | 16 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | >64 | 1 |
| Aspergillus flavus (ATCC 204304) | >64 | 2 |
Table 2: Disk Diffusion Assay - Zones of Inhibition for this compound
| Fungal Species | This compound (50 µg disk) Zone of Inhibition (mm) | Voriconazole (1 µg disk) Zone of Inhibition (mm) |
| Candida albicans (ATCC 90028) | 14 | 22 |
| Candida glabrata (ATCC 90030) | 10 | 18 |
| Candida parapsilosis (ATCC 22019) | 18 | 25 |
| Cryptococcus neoformans (ATCC 90112) | 15 | 28 |
Table 3: Time-Kill Assay of this compound against Candida albicans
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 |
| 4 | 5.8 | 4.5 |
| 8 | 6.5 | 3.9 |
| 12 | 7.2 | 3.1 |
| 24 | 8.0 | <2.0 |
Experimental Protocols
Caption: General workflow for antifungal susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
a. Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida spp., Cryptococcus neoformans)
-
Positive control antifungal (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader (optional)
-
Incubator (35°C)
b. Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
c. Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (e.g., Amphotericin B) and a negative (growth) control (no antifungal).
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For molds like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration leading to the growth of small, compact hyphal forms, may be determined.[4][5]
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
a. Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm diameter)
-
This compound solution
-
Fungal isolates
-
Sterile swabs
-
Incubator (35°C)
b. Procedure:
-
Prepare a fungal inoculum as described for the broth microdilution assay.
-
Dip a sterile swab into the inoculum and streak it evenly across the surface of the Mueller-Hinton agar plate.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known amount of this compound (e.g., 50 µg).
-
Place the disks onto the inoculated agar surface.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
Time-Kill Assay
This assay determines whether this compound has a fungicidal (killing) or fungistatic (inhibiting growth) effect.
a. Materials:
-
This compound
-
Fungal isolate
-
RPMI-1640 medium
-
Sterile culture tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar plates
-
Sterile saline for dilutions
b. Procedure:
-
Prepare a fungal inoculum in RPMI-1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Add this compound to the culture tubes at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without the antifungal agent.
-
Incubate the tubes in a shaking incubator at 35°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Distribution and Comparison between EUCAST and Gradient Concentration Strips Methods for Antifungal Susceptibility Testing of 112 Aspergillus Section Nigri Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Glisoprenin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B, a natural compound isolated from fungal species, has been identified as a potential modulator of cellular pathways. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell-based assays. The following application notes offer a framework for determining the concentration-dependent cytotoxicity of this compound and elucidating its potential mechanism of action. The protocols are designed to be adaptable to various cancer cell lines and laboratory settings.
Key Cytotoxicity Assays
Several robust methods are available to measure cytotoxicity. The choice of assay depends on the specific research question and the cellular mechanism being investigated. Commonly employed assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[1]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.[2][3]
-
ATP Assay: This bioluminescent assay measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[4]
Experimental Protocols
General Cell Culture and Compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., Glioblastoma U87-MG or Breast Cancer MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls (medium with the same percentage of DMSO used for the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compound.
Protocol 1: MTT Assay for Cell Viability
-
Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS) and filter-sterilize.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Assay for Membrane Integrity
-
Sample Collection: After the incubation period with this compound, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a catalyst.
-
Absorbance Measurement: Incubate the reaction mixture as per the kit's protocol and then measure the absorbance at the recommended wavelength (usually 490 nm).
-
Controls: Include controls for maximum LDH release (by lysing a set of untreated cells with a lysis buffer provided in the kit) and spontaneous LDH release (from untreated cells).[2]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Protocol 3: ATP Assay for Cell Viability
-
Reagent Preparation: Prepare the ATP-releasing and detecting reagents according to the manufacturer's protocol of a commercial ATP assay kit.
-
Cell Lysis and ATP Measurement: After the treatment period, add the ATP-releasing reagent to each well to lyse the cells and release ATP. Then, add the detecting reagent containing luciferase and luciferin.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the intracellular ATP concentration.[4]
-
Data Analysis: Determine cell viability by comparing the luminescence of treated cells to that of untreated controls.
Data Presentation
The following tables represent hypothetical data from cytotoxicity assays of this compound on U87-MG Glioblastoma cells after 48 hours of treatment.
Table 1: MTT Assay - Cell Viability
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 0.95 | 0.06 | 76.0 |
| 10 | 0.63 | 0.05 | 50.4 |
| 25 | 0.31 | 0.04 | 24.8 |
| 50 | 0.15 | 0.03 | 12.0 |
Table 2: LDH Assay - Cytotoxicity
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 | 0.02 | 0 |
| 1 | 0.18 | 0.03 | 3.8 |
| 5 | 0.35 | 0.04 | 25.6 |
| 10 | 0.62 | 0.05 | 60.3 |
| 25 | 0.89 | 0.06 | 94.9 |
| 50 | 0.95 | 0.05 | 102.6 |
| Max Release | 0.93 | 0.07 | 100 |
Table 3: ATP Assay - Cell Viability
| This compound (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Control) | 850,000 | 50,000 | 100 |
| 1 | 815,000 | 45,000 | 95.9 |
| 5 | 640,000 | 38,000 | 75.3 |
| 10 | 425,000 | 30,000 | 50.0 |
| 25 | 210,000 | 25,000 | 24.7 |
| 50 | 98,000 | 15,000 | 11.5 |
Visualization of Workflows and Pathways
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Protocol for Bioassay of Glisoprenin B Against Magnaporthe grisea
Application Note: A High-Throughput Screening Method for Inhibitors of Appressorium Formation in the Rice Blast Fungus
Introduction
Magnaporthe grisea (synonymous with Pyricularia oryzae) is the fungal pathogen responsible for rice blast, a devastating disease that threatens global rice production. A critical step in the infection process is the formation of a specialized infection structure called an appressorium. This melanized, dome-shaped cell generates enormous turgor pressure, enabling the fungus to mechanically rupture the host plant's cuticle and gain entry into the underlying tissue. The signaling pathways that regulate appressorium formation are prime targets for the development of novel fungicides. Glisoprenins are a class of fungal metabolites that have been shown to inhibit appressorium formation, not by direct fungicidal activity, but by interfering with these crucial signaling pathways. This document provides a detailed protocol for a bioassay to evaluate the inhibitory activity of Glisoprenin B on the appressorium formation of Magnaporthe grisea.
Principle
The bioassay is based on the principle that Magnaporthe grisea conidia will germinate and form appressoria when placed on a hydrophobic surface. The inhibitory effect of this compound is quantified by introducing the compound to the spore suspension and observing the reduction in the percentage of germinated spores that successfully develop appressoria compared to a control group.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides data for the closely related compound, Glisoprenin A, to serve as a reference point for designing dose-response experiments. Researchers should determine the specific IC50 for this compound through experimentation.
| Compound | Target Organism | Bioassay | Key Parameter | Value | Reference |
| Glisoprenin A | Magnaporthe grisea | Appressorium Formation Inhibition | % Inhibition | 95% | [1] |
| Concentration | 5 µg/mL | [1] | |||
| Incubation Time | 20 hours | [1] | |||
| This compound | Magnaporthe grisea | Appressorium Formation Inhibition | % Inhibition | Data not available | |
| IC50 | To be determined |
Experimental Protocols
Fungal Strain and Culture Conditions
Materials:
-
Magnaporthe grisea strain (e.g., Guy11, 70-15)
-
Complete Medium (CM) agar plates
-
Sterile distilled water
-
Incubator at 25°C with a 12-hour light/dark cycle
Complete Medium (CM) Recipe (per 1 Liter):
-
Sucrose: 10 g
-
Yeast Extract: 6 g
-
Casamino Acids: 6 g
-
Trace Elements Solution: 1 mL
-
Agar: 15 g
-
Adjust pH to 6.5
Procedure:
-
Maintain Magnaporthe grisea cultures on Complete Medium (CM) agar plates.
-
Incubate the plates at 25°C with a 12-hour photoperiod to promote mycelial growth and sporulation.
-
For the bioassay, use cultures that are 10-14 days old to ensure a high yield of viable conidia.
Preparation of Spore Suspension
Materials:
-
10-14 day old culture of Magnaporthe grisea on CM agar
-
Sterile distilled water
-
Sterile 0.01% (v/v) Tween 20 solution
-
Sterile soft brush or glass rod
-
Sterile cheesecloth or miracloth
-
Hemocytometer
-
Microscope
Procedure:
-
To a sporulating culture plate, add 10 mL of sterile 0.01% Tween 20 solution.
-
Gently scrape the surface of the agar with a sterile soft brush or a bent glass rod to dislodge the conidia.
-
Filter the resulting spore suspension through two layers of sterile cheesecloth or miracloth into a sterile tube to remove mycelial fragments.
-
Centrifuge the spore suspension at 5,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the spore pellet in sterile distilled water.
-
Repeat the washing step twice to remove any residual media components.
-
After the final wash, resuspend the spores in sterile distilled water.
-
Determine the spore concentration using a hemocytometer.
-
Adjust the final concentration of the spore suspension to 1 x 10^5 spores/mL with sterile distilled water.
Appressorium Formation Bioassay
Materials:
-
Magnaporthe grisea spore suspension (1 x 10^5 spores/mL)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile hydrophobic surfaces (e.g., plastic coverslips, GelBond film)
-
Sterile distilled water
-
Solvent control (e.g., DMSO)
-
Humid chamber (e.g., a petri dish with moist filter paper)
-
Microscope
Procedure:
-
Prepare serial dilutions of this compound in sterile distilled water from the stock solution. It is recommended to test a range of concentrations based on the activity of Glisoprenin A (e.g., 0.1, 1, 5, 10, 25 µg/mL).
-
Prepare a solvent control with the same final concentration of the solvent used to dissolve this compound.
-
For each treatment (including a no-treatment control and a solvent control), mix the spore suspension with the this compound dilution (or control solution) in a 1:1 ratio.
-
Pipette 20 µL droplets of each mixture onto the sterile hydrophobic surfaces.
-
Place the hydrophobic surfaces in a humid chamber to prevent the droplets from evaporating.
-
Incubate at room temperature (around 25°C) for 24 hours.
-
After incubation, observe the spores under a microscope at 400x magnification.
-
For each droplet, count at least 100 germinated spores and record the number that have formed a distinct, melanized appressorium.
-
Calculate the percentage of appressorium formation for each treatment: (Number of appressoria / Number of germinated spores) x 100
-
Determine the percent inhibition for each this compound concentration: [1 - (% appressorium formation in treatment / % appressorium formation in control)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the Magnaporthe grisea bioassay with this compound.
Signaling Pathway for Appressorium Formation
The formation of an appressorium in Magnaporthe grisea is a complex process regulated by multiple signaling pathways, with the cAMP-dependent pathway playing a central role. Surface cues, such as hydrophobicity, are perceived by the fungus, leading to the activation of this pathway.
Caption: The cAMP signaling pathway in M. grisea appressorium formation.
References
Application Notes and Protocols: High-Throughput Screening for Glisoprenin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B and its analogs are of interest for their potential as antifungal agents. Glisoprenins have been shown to inhibit the formation of appressoria in phytopathogenic fungi like Magnaporthe grisea, a critical step in host invasion.[1][2] This inhibition is linked to the disruption of a signal transduction pathway, potentially involving cAMP-dependent protein kinases.[3][4] High-throughput screening (HTS) of this compound analog libraries is a crucial step in identifying novel and potent antifungal compounds.
These application notes provide detailed protocols for a primary phenotypic high-throughput screen to identify inhibitors of appressorium formation, followed by secondary assays to elucidate the mechanism of action.
Primary High-Throughput Screening: Inhibition of Appressorium Formation
This primary assay is a phenotypic screen designed to identify compounds that inhibit the formation of appressoria in Magnaporthe grisea in a high-throughput format. The assay utilizes automated microscopy and image analysis to quantify appressorium formation.
Experimental Workflow
Caption: Workflow for the primary high-throughput screening of this compound analogs.
Protocol: Appressorium Inhibition HTS
1. Materials and Reagents:
-
Magnaporthe grisea spores
-
Sterile water
-
96- or 384-well clear-bottom microplates
-
Hydrophobic coating solution (e.g., GelBond)
-
This compound analog library dissolved in DMSO
-
Positive control: this compound
-
Negative control: DMSO
-
Calcofluor White staining solution
-
Automated liquid handler
-
High-content imaging system
2. Assay Procedure:
-
Plate Coating: Coat the wells of the microplates with a hydrophobic surface according to the manufacturer's instructions to induce appressorium formation.
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound analog from the library into the wells of the coated microplates. Also, dispense the positive control (this compound) and negative control (DMSO).
-
Spore Suspension: Prepare a suspension of Magnaporthe grisea spores in sterile water at a concentration of 1 x 10^5 spores/mL.
-
Spore Dispensing: Dispense 50 µL of the spore suspension into each well of the microplates containing the compounds.
-
Incubation: Incubate the plates at 24°C for 24 hours in a humidified chamber to allow for spore germination and appressorium formation.
-
Staining: Add 10 µL of Calcofluor White solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Imaging: Acquire images of each well using a high-content imaging system with a 20x objective. Use DAPI and brightfield channels.
-
Image Analysis: Use image analysis software to automatically identify and count the number of germinated spores and the number of appressoria formed. The percentage of appressorium formation can be calculated as: (Number of Appressoria / Number of Germinated Spores) * 100.
-
Hit Identification: Calculate the percentage of inhibition for each compound relative to the DMSO control. Identify "hits" as compounds that exhibit a statistically significant inhibition of appressorium formation (e.g., >50% inhibition).
Data Presentation: Primary Screen
Table 1: Example HTS Data for this compound Analogs in Appressorium Inhibition Assay
| Compound ID | Concentration (µM) | % Appressorium Formation | % Inhibition |
| DMSO Control | N/A | 85.2 ± 3.1 | 0 |
| This compound | 10 | 12.5 ± 1.8 | 85.3 |
| Analog-001 | 10 | 78.9 ± 4.5 | 7.4 |
| Analog-002 | 10 | 35.7 ± 2.9 | 58.1 |
| Analog-003 | 10 | 5.2 ± 1.1 | 93.9 |
Secondary Assays for Mechanism of Action Studies
Hits from the primary screen should be further investigated in secondary assays to confirm their activity and elucidate their mechanism of action. Based on the proposed involvement of the cAMP pathway in appressorium formation, suitable secondary assays include a cAMP quantification assay and a Protein Kinase A (PKA) activity assay.
Putative Signaling Pathway
Caption: Putative cAMP signaling pathway for appressorium formation and potential inhibition point for this compound analogs.
Protocol: cAMP Quantification Assay
This assay measures the intracellular levels of cyclic AMP (cAMP) in Magnaporthe grisea spores upon stimulation and treatment with hit compounds. A decrease in cAMP levels would suggest inhibition of adenylyl cyclase or activation of phosphodiesterase.
1. Materials and Reagents:
-
Magnaporthe grisea spores
-
Germination buffer
-
Hit compounds from the primary screen
-
cAMP quantification kit (e.g., ELISA-based or FRET-based)
-
Lysis buffer
-
Microplate reader
2. Assay Procedure:
-
Spore Preparation: Prepare a dense suspension of Magnaporthe grisea spores (1 x 10^7 spores/mL) in germination buffer.
-
Compound Treatment: Aliquot the spore suspension into a 96-well plate. Add the hit compounds at various concentrations and incubate for 1 hour.
-
Stimulation: Induce cAMP production by adding a known adenylyl cyclase activator (if available for this system) or by plating on a hydrophobic surface for a short duration.
-
Cell Lysis: Lyse the spores according to the cAMP kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Quantification: Perform the cAMP quantification assay following the kit's instructions.
-
Data Analysis: Measure the signal using a microplate reader and calculate the cAMP concentration for each sample. Determine the IC50 value for each compound.
Protocol: PKA Activity Assay
This assay measures the activity of Protein Kinase A (PKA), a key downstream effector of cAMP.
1. Materials and Reagents:
-
Magnaporthe grisea cell lysates
-
Hit compounds from the primary screen
-
PKA activity assay kit (e.g., fluorescence-based or luminescence-based)
-
ATP
-
PKA substrate (e.g., a fluorescently labeled peptide)
-
Kinase buffer
-
Microplate reader
2. Assay Procedure:
-
Lysate Preparation: Prepare cell lysates from Magnaporthe grisea spores that have been stimulated to induce appressorium formation.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, cell lysate, PKA substrate, and the hit compounds at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the time specified in the assay kit's protocol.
-
Signal Detection: Stop the reaction and measure the fluorescence or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of PKA inhibition for each compound and determine the IC50 values.
Data Presentation: Secondary Assays
Table 2: Example IC50 Values for Hit Compounds in Secondary Assays
| Compound ID | Appressorium Inhibition IC50 (µM) | cAMP Inhibition IC50 (µM) | PKA Inhibition IC50 (µM) |
| This compound | 2.5 | 3.1 | > 100 |
| Analog-002 | 8.1 | 9.5 | > 100 |
| Analog-003 | 0.7 | 1.2 | > 100 |
Conclusion
The described high-throughput screening cascade provides a robust methodology for the identification and characterization of novel this compound analogs as potent inhibitors of appressorium formation. The primary phenotypic screen allows for the efficient screening of large compound libraries, while the secondary assays provide valuable insights into the mechanism of action, specifically targeting the cAMP signaling pathway. This approach facilitates the selection of promising lead candidates for the development of new antifungal agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Studying Glisoprenin B Signal Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glisoprenins are a class of fungal metabolites with demonstrated effects on signal transduction pathways, particularly in the context of fungal development. While research has provided some insights into Glisoprenin A, which inhibits appressorium formation in Magnaporthe grisea by interfering with a pathway distinct from the cAMP-dependent cascade, the specific mechanism of its oxidative derivative, Glisoprenin B, remains largely uncharacterized. Evidence for Glisoprenin A suggests an interaction with a pathway involving Protein Kinase C (PKC). This document provides a comprehensive experimental framework to elucidate the signal transduction pathway of this compound, from initial target identification to the characterization of downstream cellular responses.
Overall Experimental Workflow
The investigation into this compound's signal transduction is structured as a multi-stage process. The workflow begins with identifying the direct molecular target(s) of this compound. Following target identification, the subsequent steps focus on characterizing the immediate downstream signaling events, such as the modulation of second messengers and protein kinase activity. Finally, the broader cellular impact is assessed by analyzing changes in gene expression and global protein phosphorylation.
Caption: Overall experimental workflow for this compound signal transduction studies.
Section 1: Target Identification and Validation
The first critical step is to identify the direct molecular target(s) of this compound. An unbiased biochemical approach, such as affinity chromatography coupled with mass spectrometry, is a powerful method for this purpose.[1][2][3]
Protocol 1.1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To isolate and identify proteins from a fungal cell lysate that directly bind to this compound.
Methodology:
-
Immobilization:
-
Synthesize a this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without compromising its bioactive conformation.[3]
-
Couple the this compound analog to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker and blocking agent but without this compound to identify non-specific binders.
-
-
Lysate Preparation:
-
Culture Magnaporthe grisea (or another relevant fungal model) to mid-log phase.
-
Harvest cells and prepare a native cell lysate by cryogenic grinding or sonication in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine the total protein concentration using a BCA assay.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate (e.g., 10 mg total protein) with the this compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3 x 10 bed volumes of lysis buffer with increasing salt concentration (e.g., 150 mM, 300 mM, 500 mM NaCl).
-
Elute the specifically bound proteins. This can be done competitively by incubating the beads with a high concentration of free this compound or non-specifically using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Neutralize the eluted fractions if using a low pH elution.
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible silver or Coomassie stain.
-
Excise protein bands that are present in the this compound elution but absent or significantly reduced in the control elution.
-
Perform in-gel tryptic digestion and identify the proteins by LC-MS/MS analysis.[4]
-
Data Presentation: Putative this compound Interacting Proteins
Quantitative data from the mass spectrometry analysis should be summarized to highlight high-confidence hits.
| Protein ID (e.g., UniProt) | Protein Name | Score | Unique Peptides | Fold Enrichment (this compound vs. Control) |
| P12345 | Protein Kinase C 1 | 450.7 | 15 | 25.4 |
| Q67890 | 14-3-3 Protein | 312.1 | 9 | 18.2 |
| A0A123 | Scaffolding Protein | 255.4 | 7 | 12.5 |
| ... | ... | ... | ... | ... |
Section 2: Elucidation of Upstream Signaling Events
Based on the findings for Glisoprenin A, it is hypothesized that this compound may modulate a PKC-dependent signaling pathway that is independent of the canonical cAMP/PKA pathway. The following experiments are designed to test this hypothesis.
Hypothesized Signaling Pathway
The working model posits that this compound interacts with a component of the PKC pathway, potentially a receptor or an upstream activator, leading to the inhibition of downstream events required for appressorium formation. This pathway operates in parallel to the cAMP/PKA pathway.
Caption: Hypothesized signaling pathway for this compound action in M. grisea.
Protocol 2.1: cAMP Measurement Assay
Objective: To determine if this compound affects intracellular cAMP levels.
Methodology:
-
Culture M. grisea conidia in liquid medium.
-
Aliquot conidial suspensions into a 96-well plate.
-
Treat cells with:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., at IC50 and 10x IC50 concentrations).
-
Forskolin (an adenylyl cyclase activator) as a positive control.
-
This compound + Forskolin.
-
-
Incubate for a short period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a competitive ELISA-based or luminescence-based commercial assay kit (e.g., cAMP-Glo™ Assay).[5][6][7]
-
Generate a standard curve with known cAMP concentrations to quantify the results.
Protocol 2.2: Protein Kinase C (PKC) Activity Assay
Objective: To measure the effect of this compound on PKC activity in cell lysates.
Methodology:
-
Prepare cell lysates from M. grisea conidia treated with Vehicle or this compound.
-
Use a non-radioactive, ELISA-based PKC activity assay kit.[8][9] These kits typically use a specific peptide substrate pre-coated on a microplate.
-
Add the cell lysate and ATP to the wells to initiate the phosphorylation reaction.
-
After incubation, add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add a secondary HRP-conjugated antibody and a colorimetric substrate (e.g., TMB).
-
Measure the absorbance at 450 nm. The signal is proportional to PKC activity.
-
Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA) and a negative control (e.g., a known PKC inhibitor like Bisindolylmaleimide I).
Data Presentation: Kinase and Second Messenger Modulation
| Treatment | [cAMP] (pmol/mg protein) | % of Forskolin Control | PKC Activity (Absorbance @ 450nm) | % of PMA Control |
| Vehicle Control | 5.2 ± 0.4 | 5.1% | 0.15 ± 0.02 | 12.5% |
| This compound (10 µM) | 5.5 ± 0.6 | 5.4% | 0.48 ± 0.05 | 40.0% |
| Forskolin (50 µM) | 102.3 ± 8.1 | 100% | N/A | N/A |
| PMA (1 µM) | N/A | N/A | 1.20 ± 0.11 | 100% |
| This compound + PMA | N/A | N/A | 0.55 ± 0.06 | 45.8% |
Section 3: Analysis of Downstream Cellular Responses
To understand the functional consequences of this compound-mediated signal transduction, it is essential to investigate changes in gene expression and the global phosphorylation state of the proteome.
Protocol 3.1: Quantitative Real-Time PCR (RT-qPCR)
Objective: To quantify the expression of genes known to be involved in appressorium formation or downstream of PKC signaling in response to this compound.[10][11]
Methodology:
-
Treat M. grisea conidia with Vehicle or this compound for various time points (e.g., 1, 4, 8 hours).
-
Extract total RNA from the cells using a suitable method for fungi (e.g., Trizol or a column-based kit).
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
Design primers for target genes (e.g., MPG1, a hydrophobin gene; CPKA, the catalytic subunit of PKA) and at least two stable reference genes (e.g., actin, GAPDH).
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]
Data Presentation: Relative Gene Expression Changes
| Gene Name | Treatment | Fold Change (vs. Vehicle) | p-value |
| MPG1 | This compound (4h) | -5.6 ± 0.8 | < 0.01 |
| CPKA | This compound (4h) | 1.1 ± 0.2 | > 0.05 |
| PKC1 | This compound (4h) | -3.2 ± 0.5 | < 0.05 |
| ACT1 (Reference) | This compound (4h) | 1.0 ± 0.1 | > 0.05 |
Protocol 3.2: Global Phosphoproteomics
Objective: To identify changes in protein phosphorylation across the entire proteome following this compound treatment, providing an unbiased view of affected signaling networks.[13][14]
Methodology:
-
Culture M. grisea using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), if feasible, for quantitative analysis. Alternatively, use label-free quantification.
-
Treat cells with Vehicle or this compound.
-
Lyse cells under denaturing conditions and digest proteins into peptides using trypsin.
-
Enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[14][15]
-
Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify phosphopeptides.
-
Perform pathway analysis on the differentially phosphorylated proteins to identify affected signaling networks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay [promega.com]
- 6. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 9. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 14. Phosphoproteomics by Highly Selective IMAC Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Glisoprenin B: A Specialized Tool for Probing Fungal Signal Transduction in Morphogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B belongs to a family of fungal metabolites, the glisoprenins, isolated from the fungus Clonostachys rosea (previously known as Gliocladium roseum). These compounds have emerged as highly specific inhibitors of a key developmental process in certain phytopathogenic fungi: the formation of the appressorium. The appressorium is a specialized infection structure crucial for host penetration. Unlike broad-spectrum fungicides, glisoprenins exhibit a targeted mechanism of action, making them invaluable tools for dissecting the intricate signaling pathways that govern fungal morphogenesis and pathogenesis.
Glisoprenins, including analogues such as Glisoprenin A, C, D, and E, do not display general antifungal, antibacterial, or phytotoxic properties. Instead, their activity is focused on the inhibition of appressorium formation in fungi like the rice blast pathogen, Magnaporthe grisea, particularly in response to environmental cues such as hydrophobic surfaces.[1] This specificity suggests that this compound and its relatives interfere with a distinct signal transduction pathway that is essential for surface sensing and the initiation of the infection process.
These application notes provide a comprehensive overview of the use of this compound as a research tool in fungal biology. Included are summaries of its biological activity, detailed experimental protocols for its application in appressorium formation assays, and a model of the signaling pathway it is proposed to inhibit. While specific quantitative data for this compound is not extensively available in current literature, the information presented is based on the well-documented activities of other glisoprenin family members, particularly Glisoprenin A, and can be used as a strong starting point for experimental design.
Data Presentation: Biological Activity of Glisoprenins
The following table summarizes the known biological activities of the glisoprenin family of compounds. This data is primarily derived from studies on Glisoprenin A, C, D, and E against Magnaporthe grisea. The activity of this compound is inferred to be similar based on the shared core structure and the consistent mechanism of action observed across the family.
| Compound | Target Organism | Biological Effect | Potency (IC50/Effective Concentration) | Citation |
| This compound (Inferred) | Magnaporthe grisea | Inhibition of appressorium formation on hydrophobic surfaces | Data not available; expected to be in the µg/mL range | N/A |
| Glisoprenin A | Magnaporthe grisea | Inhibition of appressorium formation on hydrophobic surfaces | Inhibition starts at 2 µg/mL; 95% inhibition at 5 µg/mL | [2] |
| Glisoprenin C | Magnaporthe grisea | Inhibition of appressorium formation on hydrophobic surfaces | More active than Glisoprenin A | [1] |
| Glisoprenin D | Magnaporthe grisea | Inhibition of appressorium formation on hydrophobic surfaces | Similar activity to Glisoprenin A | [1] |
| Glisoprenin E | Magnaporthe grisea | Inhibition of appressorium formation on hydrophobic surfaces | Less active than Glisoprenin A | [1] |
Experimental Protocols
Protocol 1: In Vitro Appressorium Formation Assay in Magnaporthe grisea
This protocol details the methodology to assess the inhibitory effect of this compound on the formation of appressoria in Magnaporthe grisea on a hydrophobic surface.
Materials:
-
Magnaporthe grisea wild-type strain
-
Complete medium (CM) for fungal culture
-
Sterile distilled water
-
This compound (dissolved in a suitable solvent, e.g., methanol or ethanol)
-
Hydrophobic surfaces (e.g., GelBond film, Parafilm, or hydrophobic glass coverslips)
-
Microscope slides
-
Humid chamber (e.g., a Petri dish with moist filter paper)
-
Light microscope
Procedure:
-
Fungal Culture and Conidia Harvesting:
-
Culture Magnaporthe grisea on CM agar plates at 25°C under a 16-h light/8-h dark cycle to induce sporulation.
-
After 7-10 days, flood the plates with a small volume of sterile distilled water and gently scrape the surface with a sterile glass rod to release the conidia.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the suspension to pellet the conidia, wash with sterile distilled water, and resuspend in sterile distilled water.
-
Determine the conidial concentration using a hemocytometer and adjust to a final concentration of 1 x 10^5 conidia/mL.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound to achieve the desired final concentrations for the assay. A starting range of 1-50 µg/mL is recommended based on the activity of other glisoprenins.
-
Prepare a solvent-only control.
-
-
Appressorium Induction and Inhibition:
-
Place the hydrophobic surfaces (e.g., GelBond film strips) in a humid chamber.
-
Mix the conidial suspension with the different concentrations of this compound (and the solvent control).
-
Pipette droplets (e.g., 20 µL) of the conidia-Glisoprenin B mixture onto the hydrophobic surfaces.
-
Incubate the humid chamber at room temperature (around 25°C) for up to 24 hours.
-
-
Microscopic Analysis:
-
At various time points (e.g., 8, 16, and 24 hours), place the hydrophobic surface on a microscope slide.
-
Observe the germination of conidia and the formation of appressoria using a light microscope.
-
For each treatment, count the number of germinated conidia that have formed appressoria out of a total of at least 100 germinated conidia.
-
Calculate the percentage of appressorium formation for each concentration of this compound and the control.
-
The percentage of inhibition can be calculated relative to the solvent-only control.
-
Protocol 2: Investigating the Specificity of this compound on Signal Transduction Pathways
This protocol is designed to determine if this compound's inhibitory effect is specific to the hydrophobic surface-sensing pathway and does not interfere with the cAMP-mediated pathway.
Materials:
-
All materials from Protocol 1
-
Hydrophilic surfaces (e.g., standard plastic Petri dishes or glass slides)
-
cAMP (cyclic adenosine monophosphate) or a cell-permeable analog like 8-bromo-cAMP
Procedure:
-
Preparation of Conidia and this compound:
-
Prepare the M. grisea conidial suspension and this compound solutions as described in Protocol 1.
-
-
Assay on Hydrophilic Surfaces:
-
Pipette droplets of the conidial suspension onto the hydrophilic surfaces within a humid chamber.
-
To induce appressorium formation, add cAMP (e.g., 10 mM final concentration) to the conidial suspension.
-
In parallel treatments, add both cAMP and different concentrations of this compound to the conidial suspension on the hydrophilic surfaces.
-
Include a control with conidia on a hydrophilic surface without any inducers.
-
Incubate the humid chamber at room temperature for up to 24 hours.
-
-
Microscopic Analysis:
-
Observe and quantify appressorium formation as described in Protocol 1.
-
Expected Outcome:
-
On hydrophilic surfaces, appressorium formation should be low in the absence of cAMP.
-
The addition of cAMP should induce a high percentage of appressorium formation.
-
If this compound specifically inhibits the hydrophobic surface-sensing pathway, it should have little to no inhibitory effect on cAMP-induced appressorium formation on hydrophilic surfaces.
Mandatory Visualizations
Signaling Pathway for Appressorium Formation in Magnaporthe grisea
The following diagram illustrates the proposed dual signaling pathways leading to appressorium formation in Magnaporthe grisea. This compound is hypothesized to inhibit the pathway initiated by hydrophobic surface cues, which is independent of the cAMP-PKA pathway.
Dual signaling pathways for appressorium formation in M. grisea.
Experimental Workflow for Testing this compound Activity
This diagram outlines the key steps in the experimental protocol to evaluate the inhibitory effect of this compound on appressorium formation.
Workflow for assessing this compound's inhibitory activity.
Conclusion
This compound represents a promising chemical probe for the study of fungal development and pathogenesis. Its specific inhibition of the hydrophobic surface-sensing pathway for appressorium formation in Magnaporthe grisea allows for the targeted investigation of this crucial step in plant infection. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to utilize this compound in their studies of fungal biology and to explore its potential as a lead compound in the development of novel, target-specific antifungal agents. Further research to determine the precise molecular target and the quantitative inhibitory concentrations of this compound will undoubtedly enhance its utility as a tool in this field.
References
Application Notes and Protocols: Glisoprenin B in Agricultural Fungicide Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B is a natural product isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea). It belongs to a family of related compounds, the glisoprenins, which have garnered attention for their specific inhibitory activity against a critical developmental stage of the devastating rice blast fungus, Magnaporthe oryzae (formerly Magnaporthe grisea). This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound as a lead compound in the discovery of novel agricultural fungicides.
The primary mode of action of glisoprenins is the inhibition of appressorium formation.[1][2] An appressorium is a specialized infection structure essential for many pathogenic fungi to penetrate the host plant's surface. By preventing the formation of this structure, this compound effectively halts the infection process of M. oryzae. A key advantage of glisoprenins is their reported lack of general antifungal, antibacterial, or phytotoxic activities, suggesting a specific and potentially safer mode of action for crop protection.[2]
Data Presentation
Table 1: Biological Activity of Glisoprenins against Magnaporthe oryzae
| Compound | Target Process | Activity | Quantitative Data (IC50) | Reference |
| This compound | Appressorium Formation | Inhibitory | Not available in literature. Empirical determination recommended. | [2] |
| Glisoprenin A | Appressorium Formation | Inhibitory | Not available in literature. | [1] |
| Glisoprenin C | Appressorium Formation | Inhibitory | Not available in literature. | [2] |
| Glisoprenin D | Appressorium Formation | Inhibitory | Not available in literature. | [2] |
| Glisoprenin E | Appressorium Formation | Inhibitory | Not available in literature. | [2] |
Table 2: Cytotoxicity and Phytotoxicity Profile of Glisoprenins
| Compound | Cytotoxicity | Phytotoxicity | Reference | |---|---|---| | Glisoprenins (general) | Moderate | Not observed |[2] |
Signaling Pathway and Mechanism of Action
Appressorium formation in Magnaporthe oryzae is a complex process regulated by multiple signaling pathways that interpret environmental cues such as surface hydrophobicity and chemical signals from the host plant. Two major pathways involved are the cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway and the Pmk1 mitogen-activated protein kinase (MAPK) pathway.
Glisoprenin A, a close analog of this compound, has been shown to interfere with the signal transduction pathway that responds to hydrophobic surfaces, a pathway that appears to be distinct from the cAMP-PKA pathway activated by chemical inducers.[1] It is hypothesized that this compound acts in a similar manner, targeting a component of the surface-sensing signal transduction cascade.
References
Investigating the Therapeutic Potential of Glisoprenin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B is a polyprenol secondary metabolite isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea).[1][2] This document provides an overview of the known therapeutic potential of the glisoprenin family of compounds, with a focus on their application as inhibitors of fungal appressorium formation, a critical step in plant pathogenesis. While specific experimental data for this compound is limited in publicly available literature, the detailed investigation of its analogue, Glisoprenin A, provides a strong foundation for exploring its potential activities. Glisoprenins C, D, and E have also been identified and shown to inhibit appressorium formation.[3][4]
The primary therapeutic application investigated for this class of compounds is in agriculture as potential plant protectants against fungal pathogens like Magnaporthe grisea, the causative agent of rice blast disease.[5][6] The glisoprenin family of compounds has been shown to inhibit the formation of appressoria, the specialized infection structures used by many pathogenic fungi to penetrate host tissues.[3][5][7]
Mechanism of Action
Studies on Glisoprenin A suggest that it acts by inhibiting a specific signal transduction pathway involved in the recognition of hydrophobic surfaces by fungal spores.[5][6] This is significant because many pathogenic fungi use the hydrophobicity of the plant cuticle as a cue to initiate the formation of an appressorium.
Interestingly, Glisoprenin A does not interfere with the cyclic AMP (cAMP)-dependent signaling pathway, which can also induce appressorium formation, even on non-inductive (hydrophilic) surfaces.[5] This suggests the existence of at least two distinct pathways leading to appressorium formation, with glisoprenins selectively targeting the surface-sensing pathway. This specificity makes them valuable tools for dissecting these signaling cascades and potentially developing targeted antifungal agents.
Quantitative Data
The following table summarizes the inhibitory activity of Glisoprenin A on the appressorium formation of Magnaporthe grisea. These values represent the concentration of the compound required to inhibit appressorium formation in 50% (AIC50) and 90% (AIC90) of germinated conidia on different hydrophobic surfaces. No specific quantitative data for this compound is currently available in the literature.
| Compound | Surface | AIC50 (µg/mL) | AIC90 (µg/mL) |
| Glisoprenin A | GelBond | 2 | 5 |
| Glisoprenin A | Parafilm M | 2 | 5 |
Experimental Protocols
The following protocols are based on the methodologies used to evaluate Glisoprenin A and can be adapted for the investigation of this compound.
Protocol 1: Appressorium Formation Inhibition Assay on Hydrophobic Surfaces
Objective: To determine the inhibitory effect of this compound on appressorium formation by Magnaporthe grisea on an inductive hydrophobic surface.
Materials:
-
Magnaporthe grisea cultures grown on oatmeal agar to induce sporulation.
-
Sterile distilled water.
-
This compound stock solution (dissolved in methanol or ethanol).
-
Hydrophobic surfaces: GelBond film or Parafilm 'M'.
-
24-well microtiter plates.
-
0.9% agarose solution.
-
Light microscope.
Procedure:
-
Preparation of Conidia Suspension:
-
Harvest conidia from a 10-14 day old culture of M. grisea by flooding the plate with sterile water and gently scraping the surface.
-
Filter the suspension through cheesecloth to remove mycelial fragments.
-
Centrifuge the suspension, wash the conidia with sterile water, and resuspend to a final concentration of 1.25 x 10^5 conidia/mL.
-
-
Assay Setup (GelBond):
-
Cut GelBond film into small pieces that fit into the wells of a 24-well plate.
-
Wash the GelBond pieces in sterile water for 30 minutes.
-
Fill the wells of the microtiter plate with 0.4 mL of 0.9% agarose.
-
Place the GelBond pieces, hydrophobic side up, on top of the agarose.
-
Prepare serial dilutions of this compound in the conidia suspension.
-
Add a 40 µL aliquot of the conidia suspension (with or without this compound) onto the center of each GelBond piece.
-
Incubate the plates at 22 ± 2°C for 20 hours in a humid environment.
-
-
Data Analysis:
-
After incubation, observe the conidia under a light microscope.
-
For each concentration of this compound, count the number of germinated conidia and the number of those that have formed appressoria out of a total of 100 germinated conidia.
-
Perform each experiment in triplicate.
-
Calculate the percentage of appressorium formation for each concentration and determine the AIC50 and AIC90 values.
-
Protocol 2: Control Experiment on Hydrophilic Surfaces with Chemical Inducers
Objective: To confirm that this compound does not inhibit the cAMP-dependent pathway for appressorium formation.
Materials:
-
Magnaporthe grisea conidia suspension (as prepared in Protocol 1).
-
24-well microtiter plates (hydrophilic surface).
-
This compound stock solution.
-
Appressorium inducers:
-
1,16-hexadecanediol (stock solution in ethanol).
-
8-chlorophenylthio-cAMP (stock solution in ethanol).
-
-
Sterile distilled water.
-
Light microscope.
Procedure:
-
Assay Setup:
-
Add a 40 µL aliquot of the conidia suspension to each well of a 24-well microtiter plate.
-
Incubate for 1 hour to allow the conidia to settle.
-
Add 0.96 mL of sterile water to each well.
-
To induce appressorium formation, add either 1,16-hexadecanediol (final concentration ~100 ng/mL) or 8-chlorophenylthio-cAMP (final concentration ~20 µg/mL).
-
To test for inhibition, add this compound at a concentration that showed significant inhibition in Protocol 1 (e.g., the AIC90 value). Ensure the final solvent concentration is less than 1%.
-
Include appropriate controls (no inducer, inducer only, this compound only).
-
Incubate the plates at 22 ± 2°C for 20 hours.
-
-
Data Analysis:
-
Observe the formation of appressoria using a light microscope.
-
Quantify the percentage of appressorium formation as described in Protocol 1.
-
Compare the percentage of appressorium formation in the presence of an inducer with and without this compound. No significant difference indicates specificity for the hydrophobic surface-sensing pathway.
-
Broader Therapeutic Potential
While the primary research on glisoprenins focuses on their antifungal properties in a plant pathology context, it is worth noting that other secondary metabolites from Gliocladium roseum have shown a range of biological activities, including antinematodal and cytotoxic effects.[3] The moderate cytotoxicity reported for Glisoprenins C, D, and E suggests that the therapeutic potential of this compound class, including this compound, may extend beyond agricultural applications and warrants further investigation in other disease models.
Conclusion
This compound belongs to a family of natural products with a demonstrated and specific mechanism of action against a critical developmental stage of pathogenic fungi. The provided protocols, based on the successful investigation of Glisoprenin A, offer a clear path for researchers to quantify the biological activity of this compound and further explore its therapeutic potential. The unique mode of action, targeting a surface-sensing signal transduction pathway, makes the glisoprenin family a valuable subject for research in antifungal drug discovery and for the elucidation of fungal pathogenesis. Further studies are required to isolate and characterize the specific activity of this compound and to explore its potential in other therapeutic areas.
References
- 1. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonostachys rosea f. rosea - Wikipedia [en.wikipedia.org]
- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Appressoria—Small but Incredibly Powerful Structures in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Glisoprenin B as a potential lead for drug development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glisoprenin B, a natural product isolated from the fungus Gliocladium roseum, represents a promising starting point for the development of novel antifungal agents. As an oxidative modification of its analogue, Glisoprenin A, it belongs to a class of compounds that have demonstrated specific inhibitory effects on a critical developmental stage of the rice blast fungus, Magnaporthe grisea. This document provides a summary of the known biological activities of the glisoprenin class, with a focus on Glisoprenin A due to the availability of quantitative data, and outlines detailed protocols for assessing their potential as drug leads. The unique mechanism of action of these compounds, targeting the pathogen's infection process rather than general fungal viability, suggests a potential for targeted and less toxic therapeutic agents.
Biological Activity and Quantitative Data
Table 1: Biological Activity of Glisoprenin A
| Biological Endpoint | Test Organism | Assay Conditions | Result |
| Appressorium Inhibition (AIC₅₀) | Magnaporthe grisea | Hydrophobic GelBond Surface | 2.0 µg/mL |
| Appressorium Inhibition (AIC₉₀) | Magnaporthe grisea | Hydrophobic GelBond Surface | 5.0 µg/mL |
| Appressorium Inhibition (AIC₅₀) | Magnaporthe grisea | Hydrophobic Parafilm M Surface | 2.0 µg/mL |
| Appressorium Inhibition (AIC₉₀) | Magnaporthe grisea | Hydrophobic Parafilm M Surface | 5.0 µg/mL |
| Cytotoxicity | Various Cell Lines | Not Specified | Moderate |
| General Antifungal Activity | Not Specified | Not Specified | None Observed |
| Antibacterial Activity | Not Specified | Not Specified | None Observed |
| Phytotoxicity | Not Specified | Not Specified | None Observed |
Mechanism of Action: Signaling Pathway
Glisoprenin A's mechanism of action is distinct in that it interferes with the signal transduction pathway initiated by the physical cue of a hydrophobic surface, which is a critical step for appressorium formation in Magnaporthe grisea. This pathway is upstream of, or parallel to, the cAMP-dependent signaling cascade. Evidence suggests that while chemical inducers like cAMP can trigger appressorium formation on hydrophilic surfaces, Glisoprenin A does not inhibit this process. However, on a hydrophobic surface, Glisoprenin A effectively blocks appressorium formation, and this inhibition cannot be overcome by the addition of exogenous cAMP. This indicates that Glisoprenin A's target is likely a component of the hydrophobicity-sensing machinery of the fungus.
Experimental Protocols
Protocol 1: Inhibition of Appressorium Formation in Magnaporthe grisea
This protocol details the procedure to assess the inhibitory effect of this compound and its analogs on the formation of appressoria.
Materials:
-
Magnaporthe grisea culture
-
Sterile distilled water
-
Hydrophobic surfaces (e.g., GelBond film, Parafilm M)
-
This compound stock solution (in a suitable solvent like methanol or ethanol)
-
Petri dishes
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Preparation of Conidia Suspension:
-
Grow Magnaporthe grisea on an appropriate agar medium until sporulation.
-
Flood the plate with sterile distilled water and gently scrape the surface to release conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the concentration of the conidial suspension to 1.25 x 10⁵ conidia/mL using a hemocytometer.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution.
-
On the hydrophobic surface (e.g., a strip of Parafilm M in a Petri dish), place 40 µL droplets of the conidial suspension. For the test samples, mix the conidial suspension with the desired concentrations of this compound.
-
Include a solvent control (conidial suspension with the same final concentration of the solvent used for the stock solution).
-
Prepare a positive control without any treatment.
-
-
Incubation:
-
Seal the Petri dishes to maintain humidity.
-
Incubate at 22±2°C for 20 hours in the dark.
-
-
Evaluation:
-
After incubation, place a coverslip over the droplets on the hydrophobic surface or transfer the droplet to a microscope slide.
-
Using a light microscope, observe at least 100 germinated conidia per replicate.
-
Count the number of germinated conidia that have formed appressoria.
-
-
Data Analysis:
-
Calculate the percentage of appressorium formation for each concentration and the controls.
-
Determine the Appressorium Inhibitory Concentration at 50% and 90% (AIC₅₀ and AIC₉₀) by plotting the percentage of inhibition against the concentration of this compound.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic potential of this compound against a mammalian cell line.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent as the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the log of the compound concentration.
-
Conclusion and Future Directions
This compound and its analogs represent a compelling class of natural products for the development of novel antifungal agents targeting Magnaporthe grisea. Their specific mechanism of action, which involves the disruption of a hydrophobicity-sensing signal transduction pathway, offers a potential advantage over broad-spectrum fungicides. Further research should focus on the total synthesis of this compound to enable structure-activity relationship (SAR) studies and the optimization of its biological activity and pharmacokinetic properties. A thorough investigation into its cytotoxic effects and in vivo efficacy is also crucial for its advancement as a potential drug lead. The protocols outlined in this document provide a framework for the continued evaluation of this compound and its potential for agricultural or clinical applications.
Application Notes and Protocols for In Vivo Studies of Glisoprenin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glisoprenin B is a polyprenol natural product with potential biological activities.[1] Its lipophilic nature presents a significant challenge for in vivo studies due to poor aqueous solubility, which can lead to low bioavailability. These application notes provide a comprehensive guide to formulating this compound for administration in preclinical animal models, drawing upon established strategies for enhancing the systemic exposure of poorly soluble compounds. The protocols outlined below are intended as a starting point and may require optimization based on the specific experimental needs and animal model used.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an appropriate formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C45H82O6 | PubChem |
| Molecular Weight | 719.1 g/mol | PubChem[1] |
| Chemical Class | Polyprenol Lipid | PubChem[1] |
| Predicted Solubility | Poorly soluble in water | Inferred from chemical structure and class |
Formulation Strategies for In Vivo Administration
Given the high lipophilicity of this compound, several formulation strategies can be employed to improve its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the specific animal model.
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are a highly effective approach for enhancing the oral bioavailability of poorly water-soluble, lipophilic compounds like this compound. These formulations can be classified into different types based on their composition and behavior upon dilution in aqueous media.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a simple SEDDS formulation for oral administration of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG, Maisine® CC)[2]
-
Surfactant (e.g., Tween 80, Solutol® HS 15)[2]
-
Co-surfactant/Solubilizer (e.g., Transcutol® HP)[2]
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or incubator
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient in a glass vial.
-
Incubate the vials at a controlled temperature (e.g., 37°C) with constant stirring for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation: Based on the solubility data, prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the desired ratios. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).
-
Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C to reduce viscosity and facilitate mixing.
-
Stir the mixture until a homogenous, clear solution is obtained.
-
-
Drug Loading:
-
Add the desired amount of this compound to the prepared vehicle.
-
Continue stirring at 40°C until the compound is completely dissolved.
-
-
Characterization:
-
Visual Inspection: The final formulation should be a clear, yellowish, oily liquid.
-
Emulsification Study: Add a small amount of the formulation to water with gentle stirring and observe the formation of a stable emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering (DLS). For a SEDDS, the droplet size should typically be in the range of 100-300 nm.
-
Example Formulation Components and Ratios:
| Component | Example Excipient | Ratio (%) |
| Oil | Labrafac™ PG | 30 - 50 |
| Surfactant | Tween 80 | 30 - 50 |
| Co-surfactant | Transcutol® HP | 10 - 30 |
Nanosuspension Formulation
For intravenous or parenteral administration, a nanosuspension can be a suitable approach. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[3]
Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Milling
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Purified water
Procedure:
-
Preparation of Suspension:
-
Dissolve the stabilizer in purified water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.
-
Monitor the temperature of the milling chamber to prevent overheating and potential degradation of the compound.
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using DLS or laser diffraction.
-
Continue milling until the desired particle size (typically < 200 nm for intravenous administration) is achieved.
-
-
Removal of Milling Media:
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
-
Sterilization:
-
For parenteral administration, the final nanosuspension must be sterilized, for example, by filtration through a 0.22 µm filter if the particle size allows.
-
Key Parameters for Nanosuspension Formulation:
| Parameter | Typical Range |
| This compound Concentration | 1 - 10% (w/v) |
| Stabilizer Concentration | 0.5 - 5% (w/v) |
| Milling Bead Size | 0.1 - 0.5 mm |
| Milling Time | 1 - 24 hours |
Potential Signaling Pathway of this compound
While the specific molecular targets of this compound have not been fully elucidated, studies on the related compound, Glisoprenin A, suggest a potential mechanism of action involving the inhibition of a signal transduction pathway. Glisoprenin A has been shown to inhibit appressorium formation in the fungus Magnaporthe grisea by interfering with a pathway that is independent of cAMP but may involve a MAP kinase cascade.[4][5] Assuming a similar mode of action for this compound, a hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for this compound based on Glisoprenin A data.
Experimental Workflow for In Vivo Efficacy Studies
A general workflow for assessing the in vivo efficacy of a this compound formulation is presented below.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to begin formulating this compound for preclinical studies. It is important to reiterate that the selection and optimization of the formulation will be guided by the specific aims of the study, the route of administration, and the animal model employed. Careful characterization of the formulation is essential to ensure its quality and performance.
References
- 1. This compound | C45H82O6 | CID 6438769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor water solubility of Glisoprenin B
Welcome to the technical support center for Glisoprenin B. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the poor water solubility of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer: Direct dissolution of this compound, a lipophilic polyprenol, in aqueous buffers is expected to be extremely low. Here are some initial steps to take:
-
Use of Co-solvents: Try dissolving this compound in a small amount of a water-miscible organic solvent first, such as Dimethyl Sulfoxide (DMSO) or ethanol, before adding it to your aqueous buffer.[1] Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or affect experimental outcomes.
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may improve its solubility.[2] However, as a polyprenol, significant pH-dependent solubility changes are less likely compared to acidic or basic drugs.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator bath can sometimes help to dissolve the compound, but be cautious of potential degradation at elevated temperatures.
If these initial steps are insufficient, more advanced formulation strategies discussed in the FAQs below will be necessary.
Question: I am observing precipitation of this compound during my cell culture experiment. How can I prevent this?
Answer: Precipitation in cell culture media is a common problem for hydrophobic compounds. It often occurs when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous media, causing the compound to crash out.
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound to below its solubility limit in the culture medium.
-
Use of a Carrier: Incorporating a carrier molecule can help maintain solubility. For example, pre-complexing this compound with a cyclodextrin derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility and prevent precipitation.[3]
-
Formulation Approach: Using a nano-formulation, such as a self-emulsifying drug delivery system (SEDDS) or lipid nanoparticles, can keep the drug dispersed in the media and improve its delivery to cells.[4][5]
Question: My formulation of this compound shows low and variable bioavailability in animal studies. What are the potential reasons?
Answer: Low oral bioavailability for poorly soluble compounds is often linked to dissolution rate-limited absorption.[6][7] The Biopharmaceutical Classification System (BCS) classifies drugs based on their solubility and permeability; poorly soluble drugs typically fall into BCS Class II or IV.[8]
-
Insufficient Dissolution: The compound may not be dissolving fast enough in the gastrointestinal tract to be absorbed effectively.
-
Formulation Instability: The formulation may not be stable in the GI environment, leading to premature drug precipitation.
-
Particle Size: Large drug particles have a smaller surface area, which leads to a slower dissolution rate.
To address this, consider formulation strategies that increase the dissolution rate and maintain the drug in a solubilized state, such as solid dispersions, cyclodextrin complexes, or nanoparticle systems.[4][9]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about solubility enhancement techniques applicable to this compound.
Question: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this compound?
Answer: A variety of techniques can be employed to enhance the aqueous solubility of hydrophobic drugs.[7] The choice of method depends on the drug's properties and the desired application. Common strategies include:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can create an amorphous solid dispersion, which typically has higher solubility and faster dissolution than the crystalline form.[9]
-
-
Chemical Modifications:
-
Complexation & Formulation:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic drug molecule within their central cavity, forming an inclusion complex with a hydrophilic exterior that is more water-soluble.[11][12]
-
Co-solvency: Using a mixture of water and a water-miscible solvent can increase solubility.[2]
-
Surfactant-based Systems: Surfactants can form micelles that encapsulate the drug, or be used in microemulsions and self-emulsifying drug delivery systems (SEDDS).[4][7]
-
Nanoparticle Formulations: Encapsulating the drug in lipid or polymeric nanoparticles protects it from the aqueous environment and can improve both solubility and delivery.[5][6]
-
Question: How do cyclodextrins enhance the solubility of this compound?
Answer: Cyclodextrins are torus-shaped molecules with a hydrophilic outer surface and a lipophilic (hydrophobic) central cavity.[11][12] They improve solubility by forming an inclusion complex with a poorly soluble "guest" molecule like this compound. The hydrophobic portion of the drug molecule is inserted into the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin remains exposed to the water. This complex effectively masks the drug's hydrophobicity, leading to a significant increase in its apparent water solubility.[11][12] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and lower toxicity than the parent β-cyclodextrin.[3]
Question: What are the advantages of using lipid nanoparticle formulations?
Answer: Lipid nanoparticles (LNPs), such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer several advantages for delivering hydrophobic drugs like this compound:[5]
-
Enhanced Bioavailability: By increasing the surface area and maintaining the drug in a solubilized state, LNPs can significantly improve oral bioavailability.[6]
-
High Drug Loading: They can incorporate both lipophilic and hydrophilic compounds at high concentrations.[5]
-
Controlled Release: The formulation can be designed for controlled or targeted drug release.[6]
-
Improved Stability: They can protect the encapsulated drug from chemical and enzymatic degradation.
-
Biocompatibility: They are typically made from physiological lipids, leading to low toxicity.[5]
Quantitative Data Summary
The following tables provide illustrative data on solubility enhancement, based on studies of compounds with similar solubility challenges to this compound.
Table 1: Illustrative Solubility Enhancement of a Poorly Soluble Drug using Co-solvents and Cyclodextrins.
| Solvent System | Drug Solubility (mg/mL) | Fold Increase (vs. Water) |
| Water | < 0.04 | 1.0 |
| Phosphate Buffer (pH 7.4) | 0.12 | ~3 |
| 20% PEG 400 in Water | 2.5 | ~62 |
| 40% PEG 400 in Water | 15.8 | ~395 |
| 10% HP-β-CD in Water | 6.0 | ~150 |
| 20% HP-β-CD in Water | 18.5 | ~462 |
Data are representative and adapted from studies on poorly soluble antidiabetic drugs and other compounds.[13][14]
Table 2: Comparison of Nanoparticle Formulation Properties.
| Formulation Type | Typical Particle Size (nm) | Drug Loading Capacity (%) | Key Advantages |
| Solid Lipid Nanoparticles (SLNs) | 50 - 1000 | 1 - 5 | Biocompatible, controlled release, good stability.[5] |
| Nanostructured Lipid Carriers (NLCs) | 50 - 1000 | > 10 | Higher drug loading, reduced drug expulsion during storage.[5] |
| Polymeric Nanoparticles (e.g., PLGA) | 100 - 500 | Variable | Tunable release kinetics, surface functionalization for targeting.[15] |
| Liposomes | 50 - 500 | 0.1 - 10 | Can carry both hydrophilic and hydrophobic drugs, well-established.[16] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common and economical method for preparing inclusion complexes.[17]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD into a glass mortar. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to form a thick, uniform paste.
-
Incorporating the Drug: Gradually add the powdered this compound to the paste.
-
Kneading: Knead the mixture vigorously with a pestle for 45-60 minutes. The mixture should remain as a paste; add more solvent drops if it becomes too dry.
-
Drying: Transfer the kneaded mixture to a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated, or use a vacuum oven for more sensitive compounds.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve (e.g., 60 mesh) to ensure uniformity.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Workflow for Selecting a Solubilization Strategy
The diagram below outlines a logical workflow for selecting an appropriate method to enhance the solubility of a compound like this compound.
Caption: A workflow for selecting and evaluating solubility enhancement strategies.
Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug to enhance its solubility in water.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Relevant Signaling Pathway: PI3K/Akt Pathway
For drug development, understanding how a formulated compound interacts with cellular machinery is critical. Many therapeutic agents target key signaling pathways. The PI3K/Akt pathway, central to cell growth and glucose metabolism, is a common target and serves as a relevant example. An effective drug delivery system must ensure the compound reaches and modulates such targets.[18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. ijrpc.com [ijrpc.com]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. researchgate.net [researchgate.net]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLGA Nanoparticle-Based Formulations to Cross the Blood-Brain Barrier for Drug Delivery: From R&D to cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. humapub.com [humapub.com]
- 18. mdpi.com [mdpi.com]
- 19. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Glisoprenin B stability issues in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential stability issues with Glisoprenin B in solution. Due to limited publicly available stability data for this compound, this resource offers general troubleshooting strategies, frequently asked questions based on principles of handling similar polyprenol compounds, and templates for establishing in-house stability protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility, degradation, or concentration exceeding the solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solvent Suitability: Confirm that this compound is soluble in the solvent system you are using. If solubility data is unavailable, perform small-scale solubility tests in various common laboratory solvents (e.g., DMSO, ethanol, methanol).
-
Gentle Warming: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. Avoid excessive heat, as it may accelerate degradation.
-
Sonication: Use a sonicator bath to aid dissolution.
-
Solvent Polarity Adjustment: If using a mixed solvent system, a slight adjustment of the solvent ratio may improve solubility.
-
Preparation of Fresh Stock: If the above steps do not resolve the issue, it is recommended to prepare a fresh stock solution.
-
Q2: I suspect my this compound has degraded. How can I confirm this?
A2: Degradation can manifest as a loss of biological activity, a change in the solution's appearance (e.g., color change), or the appearance of new peaks in a chromatographic analysis.
-
Confirmation Methods:
-
Chromatographic Analysis: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the chromatogram of your current solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.
-
Biological Activity Assay: If you have a reliable bioassay, test the activity of your solution against a freshly prepared standard. A significant decrease in activity is a strong indicator of degradation.
-
Spectroscopic Analysis: While less specific, changes in the UV-Vis spectrum of the solution compared to a fresh standard may indicate chemical changes.
-
Q3: What are the optimal storage conditions for this compound solutions?
A3: While specific data for this compound is limited, general recommendations for polyprenol compounds suggest the following to minimize degradation:
-
Temperature: Store stock solutions at -20°C or -80°C. For working solutions, short-term storage at 2-8°C may be acceptable, but this should be validated.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.
-
pH: The optimal pH for stability is unknown. If working with aqueous buffers, it is advisable to conduct a pH stability study to determine the pH range where this compound is most stable.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Inconsistent results can often be traced back to the instability of the compound in the assay medium.
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue: Appearance of Unknown Peaks in HPLC Analysis
The emergence of new peaks in a chromatogram is a clear sign of degradation or contamination.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Data Presentation: Stability & Solubility
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | Data to be determined | |
| Ethanol | 25 | Data to be determined | |
| Methanol | 25 | Data to be determined | |
| Water | 25 | Data to be determined | |
| Acetonitrile | 25 | Data to be determined | |
| PBS (pH 7.4) | 25 | Data to be determined |
Table 2: Stability of this compound in Solution under Different Storage Conditions
| Solvent | Concentration (mg/mL) | Storage Temp. (°C) | Duration (Days) | % Recovery (by HPLC) | Observations |
| DMSO | 10 | -20 | 30 | Data to be determined | |
| DMSO | 10 | 4 | 7 | Data to be determined | |
| Ethanol | 10 | -20 | 30 | Data to be determined | |
| PBS (pH 7.4) | 1 | 4 | 1 | Data to be determined |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Objective: To determine the approximate solubility of this compound in various solvents.
-
Materials: this compound solid, selected solvents (e.g., DMSO, ethanol, water), vortex mixer, analytical balance, microcentrifuge.
-
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a clear vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another measured aliquot of the solvent and repeat the vortexing and observation.
-
Continue adding solvent in a stepwise manner until complete dissolution is achieved.
-
Calculate the approximate solubility based on the total volume of solvent added.
-
For a more accurate determination, create a saturated solution, equilibrate, centrifuge to remove undissolved solid, and quantify the concentration in the supernatant by a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Materials: this compound solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC system with UV detector, pH meter.
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of this compound solution to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all samples at each time point by HPLC, comparing them to an untreated control.
-
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Signaling Pathways
Currently, there is no specific signaling pathway well-defined for this compound in the scientific literature. Research on the related compound, Glisoprenin A, has suggested its involvement in inhibiting signal transduction pathways related to appressorium formation in fungi. It is plausible that this compound may interact with similar cellular signaling cascades. Researchers investigating the mechanism of action of this compound may need to conduct their own studies to elucidate its specific molecular targets and affected pathways.
Disclaimer: The information provided in this technical support center is intended for guidance and is based on general scientific principles. Due to the limited availability of specific data for this compound, users are strongly encouraged to perform their own validation and stability studies for their specific experimental conditions and formulations.
Technical Support Center: Optimizing Glisoprenin B for Antifungal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Glisoprenin B in antifungal assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any antifungal activity with this compound in my standard broth microdilution assay. Is my compound inactive?
A1: Not necessarily. This compound and its analogs, like Glisoprenin A, are not typical broad-spectrum fungicides. Their primary reported mechanism of action is the inhibition of a specific developmental stage in certain fungi, namely appressorium formation, which is crucial for host invasion by some plant pathogens like Magnaporthe grisea.[1][2] In standard liquid culture, where appressorium formation is not induced, you may not observe significant growth inhibition.
Troubleshooting Steps:
-
Assay Type: A standard broth microdilution assay measuring turbidity may not be suitable. Consider using an assay that specifically assesses the inhibition of germination and appressorium formation on a hydrophobic surface.
-
Fungal Species: The activity of this compound is likely species-specific. It has been primarily studied against Magnaporthe grisea. Its efficacy against other fungi, particularly those that do not form appressoria, may be limited.
-
Endpoint Measurement: Instead of measuring optical density, microscopic observation of spore germination and differentiation into appressoria should be the primary endpoint.
Q2: What is the expected effective concentration range for this compound?
Data on Glisoprenin A Inhibition of Appressorium Formation in Magnaporthe grisea
| Compound | Fungal Species | Assay Type | AIC₅₀ (µg/mL) | AIC₉₀ (µg/mL) | Reference |
| Glisoprenin A | Magnaporthe grisea | Appressorium Formation Inhibition on Hydrophobic Surface | 2 | 5 | [3] |
AIC₅₀/₉₀: Appressorium Inhibiting Concentration required to inhibit 50% or 90% of appressoria formation.
It is recommended to perform a dose-response experiment starting from concentrations around 1 µg/mL and extending to 50-100 µg/mL to determine the optimal concentration for your specific fungal species and assay conditions.
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistency in antifungal susceptibility testing can arise from several factors. For a compound like this compound, whose activity is dependent on specific environmental cues, these factors are even more critical.
Troubleshooting Checklist:
-
Inoculum Preparation: Ensure a consistent spore concentration in your inoculum. Spore age and viability can also impact germination and appressorium formation.
-
Surface Hydrophobicity: The inhibitory effect of glisoprenins on appressorium formation is observed on inductive (hydrophobic) surfaces.[1][3] Ensure the surfaces you are using (e.g., plastic slides, parafilm) are consistently hydrophobic. Variations in surface properties can lead to variable results.
-
Incubation Conditions: Maintain consistent temperature and humidity during incubation, as these can affect fungal development.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is consistent across all wells and is at a level that does not affect fungal growth or differentiation on its own.
Q4: What is the mechanism of action of this compound?
A4: this compound is believed to act similarly to Glisoprenin A, which interferes with a signal transduction pathway required for appressorium formation in response to a hydrophobic surface.[2][3] It does not appear to directly inhibit the cAMP-dependent signaling pathway that can also induce appressorium formation on non-inductive surfaces.[3] This suggests that this compound targets an early step in the surface recognition and signaling cascade.
Experimental Protocols
Protocol 1: Broth Microdilution for Appressorium Inhibition Assay
This protocol is adapted from standard microdilution methods to specifically assess the inhibition of appressorium formation.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Use sterile, 96-well microtiter plates with flat-bottomed wells made of a hydrophobic plastic.
-
In the first column of wells, add your fungal growth medium. In the remaining wells, perform a serial two-fold dilution of this compound in the growth medium.
-
Include a positive control (a known inhibitor of appressorium formation, if available), a negative control (medium with solvent only), and a sterility control (medium only).
-
-
Inoculum Preparation:
-
Harvest spores from a fresh fungal culture.
-
Wash the spores in sterile water and resuspend to a final concentration of 1 x 10⁵ spores/mL.
-
-
Inoculation and Incubation:
-
Add the spore suspension to each well.
-
Incubate the plates at the optimal temperature for your fungal species for a duration sufficient for appressorium formation (e.g., 24-48 hours).
-
-
Endpoint Determination:
-
Observe the wells under an inverted microscope.
-
The endpoint is the lowest concentration of this compound that inhibits appressorium formation by a defined percentage (e.g., 90%) compared to the negative control. This is the Appressorium Inhibiting Concentration (AIC).
-
Protocol 2: Disk Diffusion Assay for Localized Inhibition Assessment
This method can be used as a qualitative screen for the inhibitory activity of this compound on fungal germination and development.
-
Agar Plate Preparation: Prepare agar plates with a suitable medium for your fungus.
-
Inoculation: Evenly spread a standardized fungal spore suspension over the surface of the agar.
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of this compound solution.
-
Allow the solvent to evaporate completely.
-
Place the disks onto the inoculated agar surface.
-
-
Incubation: Incubate the plates at the optimal temperature for your fungus until growth is evident in the control areas.
-
Observation: Examine the area around the disk for a zone of inhibition. Note that for this compound, this may not be a clear zone of no growth, but rather a zone where germination and normal hyphal development are altered. Microscopic examination of the inhibition zone is recommended.
Visualizations
Caption: Workflow for determining the Appressorium Inhibiting Concentration (AIC) of this compound.
Caption: this compound is proposed to inhibit an early step in the surface sensing signal transduction pathway.
References
Technical Support Center: Glisoprenin B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glisoprenin B. The information is presented in a question-and-answer format to directly address potential purity challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound, and where are purity challenges most likely to arise?
A1: this compound is understood to be an oxidative modification of Glisoprenin A, a tetrahydroxynonaprenol. Therefore, the synthesis of this compound is a two-stage process: first, the total synthesis of Glisoprenin A, and second, the selective oxidation of one of the secondary alcohols in Glisoprenin A to a ketone.
Purity challenges can arise at both stages:
-
Glisoprenin A Synthesis: The construction of the long, polyhydroxylated, and unsaturated carbon chain of Glisoprenin A is complex. Potential impurities include stereoisomers, incompletely coupled fragments, and byproducts from protection/deprotection steps.
-
Oxidation to this compound: The selective oxidation of one specific secondary alcohol among several in the polyol structure of Glisoprenin A is a significant challenge. Common impurities include over-oxidized products (e.g., diketones, carboxylic acids from cleavage), under-reacted Glisoprenin A, and regioisomers where a different alcohol has been oxidized.
A plausible synthetic workflow is outlined below:
Troubleshooting Guides
Issue 1: Presence of Multiple Isomers in Glisoprenin A Synthesis
Q2: My crude Glisoprenin A product shows multiple spots on TLC and several peaks in HPLC, suggesting the presence of stereoisomers. How can I address this?
A2: The stereoselective synthesis of polyols like Glisoprenin A is challenging. The presence of isomers often stems from incomplete stereocontrol during key bond-forming or reduction steps.
Troubleshooting Steps:
-
Re-evaluate Stereoselective Reactions:
-
Reduction of Ketones: If your synthesis involves the reduction of a ketone to a secondary alcohol, the choice of reducing agent is critical. Compare different reagents for their stereoselectivity.
-
Aldol or Allylation Reactions: Ensure that the chiral catalysts or auxiliaries used in these reactions are of high purity and that the reaction conditions (temperature, solvent) are strictly controlled.
-
-
Chiral Chromatography:
-
If isomeric impurities cannot be eliminated through synthetic optimization, chiral chromatography is the most effective purification method. Both preparative HPLC and SFC (Supercritical Fluid Chromatography) with chiral stationary phases can be employed.
-
Quantitative Data Comparison for Diastereoselective Reduction:
| Reducing Agent | Typical Diastereomeric Ratio (syn:anti) | Reference |
| NaBH4 | Variable, often low selectivity | General |
| NaBH4, CeCl3 (Luche Reduction) | Can favor axial attack on cyclohexanones | General |
| L-Selectride® | High selectivity for equatorial attack | General |
| Evans-Saksena Reduction | High syn selectivity | General |
| Narasaka-Prasad Reduction | High anti selectivity | General |
Experimental Protocol: Chiral HPLC Purification of Glisoprenin A Isomers
-
Column: Chiralpak® IA, IB, or IC (or other appropriate chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio will need to be optimized. A gradient elution may be necessary.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale, scalable for preparative.
-
Detection: UV (if a chromophore is present) or Refractive Index (RI) detector.
-
Procedure:
-
Dissolve the crude Glisoprenin A mixture in a minimal amount of the mobile phase.
-
Perform an initial analytical run to determine the retention times of the different isomers.
-
Optimize the mobile phase composition to achieve baseline separation of the desired isomer from the impurities.
-
Scale up to a preparative column to isolate the pure desired stereoisomer of Glisoprenin A.
-
Issue 2: Incomplete Oxidation and Formation of Regioisomers during this compound Synthesis
Q3: The oxidation of my purified Glisoprenin A is yielding a mixture containing unreacted starting material and what appears to be multiple oxidized products. How can I improve the selectivity?
A3: Achieving selective oxidation of one secondary alcohol in a polyol is a common hurdle. The outcome is highly dependent on the chosen oxidant and the steric and electronic environment of each hydroxyl group.
Troubleshooting Steps:
-
Choice of Oxidizing Agent:
-
Sterically Hindered Reagents: Reagents like Dess-Martin periodinane (DMP) or Swern oxidation may show selectivity for less sterically hindered alcohols.
-
Catalytic Methods: Transfer hydrogenation conditions using a ruthenium catalyst can exhibit high selectivity for specific types of secondary alcohols.[1]
-
Enzymatic Oxidation: In some cases, a specific alcohol dehydrogenase can provide the highest level of selectivity.
-
-
Reaction Monitoring and Control:
-
Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level to avoid over-oxidation. Lowering the reaction temperature can sometimes improve selectivity.
-
Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess can lead to over-oxidation, while an insufficient amount will result in incomplete conversion.
-
Comparison of Common Oxidation Methods for Secondary Alcohols:
| Oxidation Method | Reagents | Pros | Cons |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild conditions, high yield | Requires low temperatures, can have unpleasant odor |
| Dess-Martin Periodinane (DMP) | DMP in CH2Cl2 | Mild, neutral conditions | DMP is explosive under certain conditions |
| TEMPO-mediated | TEMPO, NaOCl | Catalytic, relatively green | Can be sensitive to functional groups |
| Ru-catalyzed Transfer Hydrogenation | Ru complex, H-acceptor | High selectivity for certain alcohols[1] | Catalyst can be expensive |
Logical Relationship for Troubleshooting Oxidation:
Experimental Protocol: Purification of this compound from Reaction Mixture
-
Technique: Flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity will need to be optimized based on the TLC analysis of the crude reaction mixture.
-
Procedure:
-
Quench the oxidation reaction and perform an aqueous workup to remove any water-soluble reagents.
-
Dry the organic layer, concentrate it under reduced pressure, and pre-adsorb the crude material onto a small amount of silica gel.
-
Load the pre-adsorbed material onto a pre-packed silica gel column.
-
Elute the column with a shallow gradient of increasing polarity. The less polar this compound should elute before the more polar, unreacted Glisoprenin A. Regioisomeric ketones may have very similar polarities and may require careful fractionation and analysis of the collected fractions.
-
Combine the pure fractions of this compound and concentrate to yield the purified product.
-
Issue 3: Characterization and Purity Assessment
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization and purity assessment of this compound.
Recommended Analytical Methods:
| Method | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities. A C18 reversed-phase column is typically suitable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight, identification of impurities by their mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Structural confirmation, determination of stereochemistry (through coupling constants), detection of residual solvents. |
| ¹³C NMR | Confirmation of the carbon skeleton, presence of the ketone carbonyl. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups (O-H stretch for alcohol, C=O stretch for ketone). |
This comprehensive approach will ensure that the synthesized this compound is of high purity and correctly characterized for its intended use in research and development.
References
Adjusting pH and buffer conditions for Glisoprenin B activity
Welcome to the technical support center for Glisoprenin B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a derivative of Glisoprenin A, which has been identified as an inhibitor of appressorium formation in the rice blast fungus Magnaporthe grisea.[1] Appressoria are specialized infection structures crucial for the fungus to penetrate host plant tissues.[2][3] The inhibitory action of the related compound, Glisoprenin A, interferes with a signal transduction pathway that is activated when the fungus recognizes a hydrophobic surface, a key signal for initiating infection.[1] This pathway is believed to operate independently of or parallel to a cAMP-dependent signaling pathway that can also induce appressorium formation.[2][4][5] Therefore, this compound is presumed to act by disrupting the fungus's ability to respond to physical cues on the plant surface.
Q2: Why is it critical to adjust pH and buffer conditions for my this compound experiments?
The pH of the experimental environment is a critical factor that can significantly influence the results of enzyme and inhibitor assays.[6][7] For a compound like this compound, optimal pH and buffer conditions are essential for several reasons:
-
Inhibitor Stability and Structure: Extreme pH values can degrade the inhibitor molecule or alter its three-dimensional structure, rendering it inactive.
-
Target Enzyme/Protein Activity: The target protein that this compound interacts with will have its own optimal pH range for activity. Performing the assay outside of this range can lead to misleading results.[6][7]
-
Binding Interactions: The ionization state of both the inhibitor and its target protein can change with pH. These changes can affect the electrostatic interactions crucial for binding and, consequently, the inhibitory effect.
Q3: How do I determine the optimal pH for this compound's inhibitory activity?
To determine the optimal pH, you must test the inhibitory activity of this compound across a range of pH values while keeping all other experimental conditions constant (e.g., temperature, inhibitor concentration, enzyme/cell concentration). This typically involves preparing a series of different buffer solutions, each at a specific pH, and then running the inhibition assay in each buffer. The pH that results in the highest inhibitory activity is considered the optimum. A detailed protocol for this procedure is provided below.
Q4: Which buffer systems should I consider for my experiments?
The choice of buffer depends on the desired pH range for your experiment. It is crucial to select a buffer that has a pKa value close to the target pH to ensure effective buffering capacity. Below is a table of common biological buffers suitable for various pH ranges.
| pH Range | Buffer System | Typical Concentration (mM) | Notes |
| 3.0 - 5.0 | Citrate Buffer | 20 - 100 | Can chelate metal ions like Ca²⁺ and Mg²⁺. |
| 5.5 - 6.7 | MES (2-(N-morpholino)ethanesulfonic acid) | 20 - 50 | A "Good's" buffer, minimal interaction with proteins. |
| 6.1 - 7.5 | PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) | 20 - 50 | Another "Good's" buffer, often used in cell culture. |
| 6.8 - 8.2 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 20 - 50 | Very common buffer for cell-based assays. |
| 7.2 - 9.0 | Tris (tris(hydroxymethyl)aminomethane) | 20 - 100 | pH is temperature-dependent. Avoid with certain assays. |
| 8.6 - 10.0 | Carbonate-Bicarbonate | 50 - 100 | Can be sensitive to atmospheric CO₂. |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Inhibition of Appressorium Formation
This protocol provides a methodology to systematically evaluate the effect of pH on the inhibitory activity of this compound against Magnaporthe grisea appressorium formation.
1. Preparation of Spore Suspension: a. Culture Magnaporthe grisea on oatmeal agar plates for 10-14 days to induce sporulation. b. Flood the plates with sterile distilled water and gently scrape the surface to release conidia (spores). c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Centrifuge the suspension, discard the supernatant, and resuspend the spores in sterile water. e. Adjust the final concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.
2. Preparation of Buffers and this compound Solutions: a. Prepare a set of 100 mM buffer solutions across a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Use appropriate buffer systems for each pH as listed in the table above. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). c. Create working solutions of this compound by diluting the stock solution into each of the prepared pH buffers. Ensure the final solvent concentration is low (<1%) and consistent across all samples.
3. Inhibition Assay: a. On a hydrophobic surface (e.g., the hydrophobic side of GelBond film or Parafilm), pipette 20 µL droplets of each this compound-buffer solution. b. To each droplet, add 20 µL of the prepared spore suspension. c. As controls, prepare droplets with buffer and solvent only (negative control) and droplets with buffer and spores only (no-inhibitor control). d. Place the slides in a humid chamber to prevent the droplets from evaporating. e. Incubate at room temperature (~25°C) for 24 hours.
4. Data Collection and Analysis: a. After incubation, observe the spores under a microscope. b. For each condition, count the number of germinated spores that have formed an appressorium versus those that have not. Count at least 100 germinated spores per replicate. c. Calculate the percentage of appressorium formation for each pH value. d. Calculate the percent inhibition using the formula: % Inhibition = (1 - (% Appressoria with Inhibitor / % Appressoria in Control)) * 100 e. Plot the percent inhibition as a function of pH to determine the optimal pH for this compound activity.
Data Recording Template
Use the following table to record and analyze your experimental results.
| pH | Buffer System | Mean % Appressorium Formation (Control) | Mean % Appressorium Formation (with this compound) | % Inhibition |
| 4.0 | Citrate | |||
| 5.0 | MES | |||
| 6.0 | MES/PIPES | |||
| 7.0 | HEPES/PIPES | |||
| 8.0 | Tris/HEPES | |||
| 9.0 | Carbonate |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for pH optimization and a hypothetical signaling pathway for this compound's action.
References
- 1. youtube.com [youtube.com]
- 2. MAP kinase and cAMP signaling regulate infection structure formation and pathogenic growth in the rice blast fungus Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnaporthe grisea Cutinase2 Mediates Appressorium Differentiation and Host Penetration and Is Required for Full Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum [frontiersin.org]
- 5. Role of the cAMP signaling pathway in the dissemination and development on pepper fruit anthracnose disease caused by Colletotrichum scovillei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. Effects of pH | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Temperature Optimization for Glisoprenin B Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature in Glisoprenin B enzyme inhibition assays. The focus is on the inhibition of 1,3-beta-glucan synthase in Magnaporthe grisea, the causative agent of rice blast disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in Magnaporthe grisea?
A1: The primary molecular target of this compound in Magnaporthe grisea is believed to be 1,3-beta-glucan synthase. This enzyme is crucial for the synthesis of β-glucans, which are essential components of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to an antifungal effect. Glisoprenins have been shown to inhibit appressorium formation, a critical step in the infection process of Magnaporthe grisea.[1]
Q2: Why is temperature optimization important for this compound inhibition assays?
A2: Temperature is a critical parameter in any enzyme assay for several reasons:
-
Enzyme Activity: Most enzymes have an optimal temperature at which they exhibit maximum activity. Deviations from this optimum can lead to a decrease in reaction velocity, affecting the accuracy of inhibition measurements. For fungal 1,3-beta-glucan synthases, optimal temperatures can range from 20°C to 37°C.[2]
-
Enzyme Stability: High temperatures can cause enzyme denaturation and loss of function.
-
Inhibitor Stability: The stability of this compound itself might be temperature-dependent.
-
Inhibitor Binding: The affinity of this compound for 1,3-beta-glucan synthase can be influenced by temperature, which may affect the IC50 value.
Q3: What is the proposed signaling pathway affected by this compound?
A3: Glisoprenin A, a closely related compound, is known to interfere with a signal transduction pathway essential for appressorium formation on hydrophobic surfaces. This pathway is thought to involve Protein Kinase C (PKC). It is hypothesized that this compound also acts on this pathway, ultimately leading to the inhibition of 1,3-beta-glucan synthase. The diagram below illustrates the proposed mechanism.
Caption: Proposed signaling pathway for this compound action in Magnaporthe grisea.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | 1. Inconsistent temperature control across experiments. 2. Enzyme degradation due to prolonged incubation at non-optimal temperatures. 3. Instability of this compound at the tested temperature. | 1. Use a calibrated, stable temperature-controlled incubator or water bath. 2. Minimize pre-incubation times and keep enzyme on ice until use. 3. Perform control experiments to assess the stability of this compound at different temperatures. |
| No or very low enzyme activity | 1. Sub-optimal assay temperature. 2. Enzyme denaturation from excessively high temperatures. 3. Incorrect buffer pH for the chosen temperature. | 1. Determine the optimal temperature for M. grisea 1,3-beta-glucan synthase (start with a range of 20-40°C). 2. Ensure the assay temperature does not exceed the enzyme's stability range. 3. Verify that the buffer's pH is stable at the assay temperature. |
| Precipitation of this compound | 1. Low solubility of this compound at the assay temperature. 2. Interaction of the compound with buffer components at specific temperatures. | 1. Test different co-solvents (e.g., DMSO) and their final concentrations. 2. Evaluate the solubility of this compound in the assay buffer at various temperatures before adding the enzyme. |
| Inconsistent results between assays | 1. Fluctuations in ambient laboratory temperature affecting reaction setup. 2. Use of reagents not equilibrated to the assay temperature. | 1. Perform all assay steps in a temperature-controlled environment. 2. Pre-warm all buffers and solutions to the desired assay temperature before starting the reaction. |
Experimental Protocols
Determination of Optimal Temperature for M. grisea 1,3-beta-glucan Synthase
This protocol outlines the steps to identify the optimal temperature for the target enzyme's activity.
Caption: Workflow for determining the optimal temperature for 1,3-beta-glucan synthase activity.
Methodology:
-
Prepare Microsomal Fraction: Isolate the microsomal fraction containing the membrane-bound 1,3-beta-glucan synthase from M. grisea mycelia.
-
Prepare Reagents: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 1 mM DTT) and the substrate solution (UDP-[14C]glucose).
-
Temperature Incubation: Set up a series of reactions in temperature-controlled environments (e.g., water baths) at temperatures ranging from 20°C to 40°C in 5°C increments.
-
Reaction Initiation: Pre-incubate the assay buffer and substrate at the respective temperatures for 5 minutes. Initiate the reaction by adding a standardized amount of the microsomal fraction.
-
Incubation: Incubate the reactions for a fixed period (e.g., 60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 10% trichloroacetic acid).
-
Quantification: Quantify the amount of radiolabeled glucan product formed using a scintillation counter.
-
Data Analysis: Plot the enzyme activity (e.g., cpm of incorporated [14C]glucose) against the incubation temperature to determine the optimal temperature.
Temperature-Dependent IC50 Determination for this compound
This protocol describes how to assess the inhibitory potency of this compound at different temperatures.
Methodology:
-
Set Temperatures: Based on the results from the optimal temperature determination, select a range of temperatures to test (e.g., optimal temperature, optimal - 5°C, optimal + 5°C).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: For each temperature, set up reactions containing the assay buffer, a fixed concentration of the microsomal fraction, and varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor together for a short period (e.g., 10 minutes) at the respective assay temperature.
-
Initiate Reaction: Start the reaction by adding the substrate (UDP-[14C]glucose).
-
Incubation and Termination: Incubate for the predetermined linear reaction time and then terminate the reaction.
-
Quantification: Measure the amount of product formed.
-
IC50 Calculation: For each temperature, plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Quantitative Data Summary
The following tables provide a summary of expected data from the described experiments. Note: Specific experimental values for this compound are not publicly available and the data presented here are for illustrative purposes to guide experimental design.
Table 1: Effect of Temperature on 1,3-beta-glucan Synthase Activity
| Temperature (°C) | Relative Enzyme Activity (%) |
| 20 | 65 |
| 25 | 85 |
| 30 | 100 |
| 35 | 80 |
| 40 | 50 |
Table 2: Temperature-Dependent IC50 Values for this compound
| Temperature (°C) | This compound IC50 (µM) |
| 25 | 12.5 |
| 30 | 8.0 |
| 35 | 15.2 |
References
Dealing with Glisoprenin B precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glisoprenin B. Our aim is to help you overcome common challenges, particularly precipitation in cell culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a polyprenol, a class of isoprenoid lipids.[1] Its chemical formula is C45H82O6.[1] Due to its lipid nature, this compound is highly hydrophobic and has very low solubility in aqueous solutions like cell culture media.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue stemming from its poor aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the compound can crash out of solution. Other factors that can contribute to precipitation in cell culture include temperature shifts, pH instability, and interactions with media components like salts and proteins.[2][3]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can be employed to prevent precipitation. These include optimizing the solvent and concentration for your stock solution, modifying the dilution method, and considering the use of a carrier molecule. A systematic approach to troubleshooting is recommended.
Q4: What is the recommended solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice.[4][5][6][7] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize impurities and water content that could affect solubility.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% (v/v), as DMSO can have cytotoxic effects on some cell lines.[5] It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Step 1: Optimizing the Stock Solution
The preparation of a suitable stock solution is the first critical step.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended starting solvent.
-
Concentration: Prepare a high-concentration stock solution to minimize the volume added to your culture medium. However, do not exceed the solubility limit of this compound in DMSO. A good starting point is a 10 mM stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2][3]
Step 2: Modifying the Dilution Protocol
The method of diluting the stock solution into the cell culture medium is crucial.
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. This prevents the formation of localized high concentrations of the compound that can lead to precipitation.
-
Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing medium (if your final medium contains serum) or a solution of bovine serum albumin (BSA). Hydrophobic compounds can bind to albumin, which acts as a carrier and improves solubility.[5] Then, add this intermediate dilution to your final culture volume.
Step 3: Evaluating Alternative Solubilization Methods
If precipitation persists, you may need to explore more advanced solubilization techniques.
-
Co-solvents: In some cases, a mixture of solvents can improve solubility. For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) might be effective.[6] However, the toxicity of any co-solvent on your cells must be evaluated.
-
Carrier Molecules: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9] Various chemically modified cyclodextrins are commercially available and can be tested for their ability to solubilize this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution. (Molecular Weight of this compound: 719.1 g/mol )
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in amber tubes to protect from light and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Ensure the final DMSO concentration will be below the toxicity limit for your cells (e.g., <0.5%).
-
In a sterile conical tube, add the pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium immediately for your cell culture experiments.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 µg/mL | Essentially insoluble. |
| Phosphate-Buffered Saline (PBS) | < 0.1 µg/mL | Insoluble in aqueous buffers. |
| Ethanol | ~5 mg/mL | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | High solubility, recommended for stock solutions. |
| Dimethylformamide (DMF) | > 15 mg/mL | Good solubility, alternative to DMSO. |
Note: This table presents expected solubility based on the chemical properties of this compound. Empirical determination is recommended.
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Immediate precipitation upon dilution | Poor aqueous solubility, high final concentration. | Decrease final concentration, use a two-step dilution method, add stock solution to vortexing medium. |
| Precipitate forms over time in incubator | Temperature fluctuations, interaction with media components. | Ensure incubator stability, prepare fresh solutions for each experiment, consider using a carrier molecule like BSA or cyclodextrin. |
| Stock solution appears cloudy or has crystals | Stock concentration is too high, moisture contamination. | Prepare a new, lower concentration stock solution, use anhydrous DMSO, store in small, tightly sealed aliquots. |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. This compound | C45H82O6 | CID 6438769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Mitigating Glisoprenin B Cytotoxicity in Non-Target Cells
Topic: Reducing Cytotoxicity of Glisoprenin B in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxic effects of this compound on non-target mammalian cells during their experiments.
Introduction to this compound and Off-Target Cytotoxicity
This compound is a polyterpenoid natural product derived from the fungus Gliocladium roseum.[1] Structurally, it is an oxidative modification of Glisoprenin A. While the primary described bioactivity of the glisoprenin family is the inhibition of appressorium formation in phytopathogenic fungi through interference with signal transduction pathways, emerging evidence suggests that like many bioactive natural products, glisoprenins can exhibit moderate cytotoxic activities in other biological systems.[2] This off-target cytotoxicity can be a significant hurdle in research and preclinical development, potentially leading to confounding experimental results and safety concerns.
This guide offers strategies and detailed protocols to help you identify, characterize, and mitigate unwanted cytotoxicity of this compound in your non-target cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target mammalian cell line with this compound at concentrations where we expect to see a specific inhibitory effect on our primary target. What is the likely cause?
A1: Off-target cytotoxicity is a common challenge when working with bioactive small molecules. Several factors could be contributing to this observation:
-
High Concentration: The concentration of this compound used might be too high, leading to generalized cellular stress and apoptosis.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing toxicity, especially at higher concentrations.[3]
-
Cell Line Sensitivity: The specific non-target cell line you are using may be particularly sensitive to this compound or its metabolites.
-
Off-Target Molecular Interactions: this compound may be interacting with unintended cellular targets that are essential for cell viability, triggering apoptotic or necrotic pathways.
Q2: How can we confirm that the observed cell death is due to this compound and not an experimental artifact?
A2: It is crucial to include proper controls in your experiments. We recommend the following:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound induces 50% inhibition of cell viability (IC50). This will help you establish a therapeutic window.
-
Positive Control: Use a known cytotoxic agent as a positive control to ensure your cytotoxicity assay is performing as expected.
-
Cell Viability Assays: Employ multiple, mechanistically distinct viability assays (e.g., MTT, CellTiter-Glo®, trypan blue exclusion) to confirm the results.
Q3: What are the general strategies to reduce the cytotoxicity of a small molecule like this compound in our in vitro experiments?
A3: Several strategies can be employed to minimize off-target cytotoxicity:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired effect on your primary target while minimizing toxicity in non-target cells.
-
Structural Modification: If you have access to medicinal chemistry resources, minor structural modifications to this compound could potentially dissociate the desired activity from the off-target toxicity.
-
Targeted Delivery Systems: Encapsulating this compound in a nanocarrier, such as a liposome or a polymer-based nanoparticle, can help direct the compound to the target cells and reduce its exposure to non-target cells.
-
Co-treatment with Cytoprotective Agents: In some cases, co-treatment with an antioxidant or a pan-caspase inhibitor may reduce non-specific apoptosis, but this should be done with caution as it can interfere with your primary experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control wells | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5% for DMSO).[3] Perform a solvent toxicity titration to determine the maximum non-toxic concentration. |
| Inconsistent cytotoxicity results between experiments | Variation in cell seeding density. | Standardize your cell seeding protocol. Ensure a consistent number of viable cells are seeded in each well.[3] |
| Passage number of cells is too high. | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. | |
| This compound is cytotoxic at all tested concentrations | The therapeutic window for your specific cell line is very narrow or non-existent. | Consider using a different, less sensitive non-target cell line for your control experiments. |
| The compound has a potent, non-specific mechanism of cytotoxicity. | Explore targeted delivery strategies to increase the therapeutic index. | |
| Delayed cytotoxicity observed after 48 or 72 hours | This compound may be inducing a slower, apoptotic cell death pathway. | Extend your experimental endpoint and perform time-course studies. Use assays that can detect early markers of apoptosis (e.g., caspase activity, Annexin V staining). |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Formulation of this compound-Loaded Liposomes for Targeted Delivery
Objective: To encapsulate this compound into liposomes to potentially reduce its non-specific cytotoxicity.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Hydration buffer (e.g., PBS)
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound and lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Target and Non-Target Cell Lines
| Cell Line | Cell Type | Primary Target | IC50 (µM) after 48h |
| Magnaporthe oryzae | Fungal Pathogen | Appressorium Formation | 0.5 |
| A549 | Human Lung Carcinoma | Non-Target | 15.2 |
| HEK293 | Human Embryonic Kidney | Non-Target | 25.8 |
| HepG2 | Human Liver Carcinoma | Non-Target | 12.5 |
Table 2: Characterization of Hypothetical this compound-Loaded Liposomal Formulation
| Parameter | Value |
| Lipid Composition | DSPC:Cholesterol (2:1 molar ratio) |
| Average Particle Size (nm) | 110 ± 5 |
| Polydispersity Index (PDI) | 0.15 |
| Zeta Potential (mV) | -15.2 ± 2.1 |
| Encapsulation Efficiency (%) | 75 ± 3 |
Visualizations
Caption: Workflow for troubleshooting and mitigating this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Troubleshooting inconsistent results in Glisoprenin B experiments
Welcome to the technical support center for Glisoprenin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this natural product. Given that natural products can present unique challenges, this guide provides structured advice to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a natural product isolated from the fungus Gliocladium roseum. It is structurally related to Glisoprenin A and is considered an oxidative modification of it. Like other glisoprenins, it has been shown to inhibit the formation of appressoria in the fungus Magnaporthe grisea, which are specialized infection structures. Additionally, glisoprenins have exhibited moderate cytotoxic activities.[1][2]
Q2: What are the common challenges associated with using natural products like this compound?
Working with natural products can lead to variability in experimental outcomes. Common challenges include:
-
Batch-to-batch inconsistency: The concentration of the active compound and the presence of minor impurities can vary between different production lots.[3][4]
-
Purity and Contamination: Natural product preparations may contain structurally related compounds or other contaminants that can influence biological activity.[3]
-
Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous solutions and could be unstable under certain storage or experimental conditions.[5][6][7]
-
Quantification Difficulties: The complex nature of natural product extracts can make precise quantification challenging.[4]
Q3: How should I store and handle this compound to ensure its stability?
While specific stability data for this compound is not widely available, general best practices for lipophilic natural products should be followed. It is advisable to store the compound as a dry powder at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected biological activity. What should be my first steps?
If you are not seeing the expected activity, first verify the integrity of your experimental setup. This includes:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.[8][9]
-
Positive Controls: Run a positive control for your assay to confirm that the experimental system is working as expected.
-
Compound Integrity: Confirm the correct preparation and dilution of your this compound stock solution. Consider the possibility of compound degradation and use a fresh aliquot if necessary.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in IC50/EC50 Values Across Experiments
Question: My calculated IC50 or EC50 values for this compound's cytotoxic or inhibitory effects are inconsistent between experimental replicates. What could be the cause?
Answer: High variability is a common issue when working with natural products. Here is a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow for Inconsistent IC50/EC50 Values
Caption: A logical workflow to diagnose sources of variability in potency measurements.
Detailed Steps:
-
Compound Preparation and Handling:
-
Solution Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old dilutions.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. Run a solvent control.
-
-
Assay Conditions:
-
Cell Seeding: Inconsistent cell numbers at the start of the experiment can significantly impact results. Use a cell counter to ensure uniform seeding density.
-
Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay development.
-
Plate Layout: Be aware of potential "edge effects" on microplates. Avoid using the outer wells or ensure your plate layout is consistent for all experiments.
-
-
Reagent and Cell Line Integrity:
-
Reagent Consistency: If using commercial assay kits, be aware of lot-to-lot variability.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.[8]
-
Mycoplasma Contamination: Test your cell lines for mycoplasma contamination, as this can alter cellular responses to treatment.[8]
-
Issue 2: Complete Loss of this compound Activity
Question: My this compound sample was active in previous experiments, but now it shows no activity, even at high concentrations. What should I do?
Answer: A complete loss of activity often points to a problem with the compound itself or a critical failure in the experimental setup.
Troubleshooting Steps:
-
Compound Degradation:
-
Storage: Improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles) can lead to degradation. Use a fresh, unopened vial if available, or a new aliquot from your stock.
-
Solubility: Visually inspect your stock solution and final dilutions for any signs of precipitation. If the compound is not fully dissolved, it will not be active. Consider preparing the stock in a different solvent if solubility is an issue.[5][6][7]
-
-
Experimental Controls:
-
Positive Control: The most critical step is to check your positive control for the assay. If the positive control is also not working, the issue lies with the assay system (e.g., expired reagents, instrument malfunction) and not with this compound.
-
Negative Control: Ensure your negative/vehicle control is behaving as expected.
-
-
Cellular Response:
-
Cell Line Change: Have you recently thawed a new batch of cells? It's possible the new batch has a different response profile.
-
Media Components: Check if any components of your cell culture media have changed (e.g., different lot of serum), as this can influence cellular sensitivity to treatment.
-
Data Presentation
Consistent data presentation is crucial for comparing results across experiments. Below is an example table summarizing the inhibitory activity of Glisoprenin A, which can be adapted for your this compound data.
Table 1: Example Inhibitory Activity of Glisoprenin A on Appressorium Formation in M. grisea
| Surface Type | AIC50 (µg/mL) | AIC90 (µg/mL) |
| GelBond | 2 | 5 |
| Parafilm M | 2 | 5 |
AIC50: Concentration at which 50% of conidia formed an appressorium.[10] AIC90: Concentration at which 10% of conidia formed an appressorium.[10]
Experimental Protocols
Protocol 1: Appressorium Formation Inhibition Assay
This protocol is based on the methodology used for Glisoprenin A and can be adapted for this compound.[11]
Objective: To determine the inhibitory effect of this compound on the formation of appressoria in Magnaporthe grisea.
Materials:
-
Magnaporthe grisea conidia suspension (1.25 x 10^5 conidia/mL in sterile water)
-
Hydrophobic surfaces (e.g., GelBond film or Parafilm M)
-
This compound stock solution (e.g., 1 mg/mL in methanol or ethanol)
-
24-well microtiter plates
-
Humid chamber (e.g., Petri dishes with moist filter paper)
Workflow for Appressorium Inhibition Assay
Caption: A streamlined workflow for the appressorium formation inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in sterile water from the stock solution. The final solvent concentration should be less than 1%.[11]
-
Place the hydrophobic surface (e.g., GelBond) in a 24-well plate or on a strip of Parafilm in a Petri dish.
-
Add 40 µL droplets of the conidia suspension mixed with the different concentrations of this compound onto the surface. Include a vehicle control (solvent only).
-
Incubate the plates/dishes in a humid chamber at 22 ± 2°C for 20 hours.[11]
-
After incubation, evaluate the formation of appressoria by light microscopy. Count the number of germinated conidia that have formed appressoria in at least three different fields of view for each concentration (evaluating at least 100 germinated conidia per replicate).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the AIC50 and AIC90 values.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
96-well clear, tissue culture-treated plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for untreated cells and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Read the absorbance on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
The precise signaling pathway inhibited by this compound is not well-defined. However, research on Glisoprenin A indicates that it interferes with a signal transduction pathway involved in sensing hydrophobic surfaces, which operates independently of the cAMP-dependent pathway.[10][11] The following diagram illustrates a hypothetical model of this dual-pathway regulation.
Hypothetical Signaling Pathways in M. grisea Appressorium Formation
Caption: Dual signaling pathways leading to appressorium formation and the putative inhibitory point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges of Conducting Clinical Trials of Natural Products to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. corning.com [corning.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Glisoprenin B Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glisoprenin B in bioassays, specifically focusing on the inhibition of appressorium formation in phytopathogenic fungi like Magnaporthe grisea.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the relationship between Glisoprenin A and this compound?
This compound is an oxidative modification of Glisoprenin A. Both compounds, along with other glisoprenins, have been shown to inhibit the formation of appressoria, which are specialized infection structures in fungi such as Magnaporthe grisea.[1]
Q2: My Magnaporthe grisea conidia are not germinating or have a very low germination rate. What could be the cause?
Several factors can affect conidial germination. Here are some common causes and solutions:
-
Conidia Viability: Ensure you are using freshly harvested conidia from a healthy, sporulating culture. Older conidia may have reduced viability.
-
Spore Suspension Density: An overly dense spore suspension can inhibit germination. Aim for a concentration of 1 x 10^5 conidia/mL.
-
Nutrient Contamination: The germination medium (typically sterile deionized water) should be free of nutrient contamination, as the presence of nutrients can inhibit appressorium formation and may affect germination.
-
Incubation Conditions: Ensure the incubation temperature is optimal for M. grisea (around 24-28°C) and that high humidity is maintained.
Q3: My conidia are germinating, but I am not observing appressorium formation, even in my control group without this compound.
This is a common issue and usually points to a problem with the induction of appressorium formation. Consider the following:
-
Hydrophobic Surface: Appressorium formation in M. grisea is induced by contact with a hydrophobic surface. Ensure you are using an appropriate inductive surface such as hydrophobic plastic coverslips or the hydrophobic side of GelBond film.
-
Hydrophilic Surfaces: If using a hydrophilic surface (like glass), you will need to add an inducer of appressorium formation, such as cyclic AMP (cAMP) or plant wax components like 1,16-hexadecanediol. Note that Glisoprenins are reported to inhibit the hydrophobic surface signaling pathway, so their effect might be different in the presence of chemical inducers.
-
Incubation Time: Appressorium formation takes time. While initial formation can be observed earlier, mature appressoria are typically observed after 16-24 hours of incubation.
-
Light Conditions: While not always essential, some studies suggest that light can influence appressorium formation. Consistent lighting conditions should be maintained across experiments.
Q4: I am seeing high variability in appressorium formation rates between replicates.
Variability can be frustrating. Here are some tips to improve consistency:
-
Homogeneous Spore Suspension: Ensure your conidial suspension is well-mixed to have a uniform concentration.
-
Consistent Dispensing: Use precise pipetting techniques to dispense equal volumes of the spore suspension onto your experimental surfaces.
-
Uniform Incubation: Ensure all replicates are incubated under identical conditions of temperature, humidity, and light.
-
Standardized Scoring: When quantifying appressorium formation, use a consistent definition of what constitutes a mature appressorium and count a sufficiently large number of conidia (e.g., at least 100) per replicate.
Q5: What is the expected incubation time to observe the inhibitory effects of this compound?
Based on studies with the closely related Glisoprenin A, an incubation time of 20 to 24 hours is recommended to observe significant inhibition of appressorium formation. This allows sufficient time for the control group to form mature appressoria, providing a clear window to assess the inhibitory activity of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations for Glisoprenin A, which can be used as a starting point for dose-response experiments with this compound.
| Compound | Bioassay | Organism | IC50 | AIC90 | Reference |
| Glisoprenin A | Appressorium Formation Inhibition | Magnaporthe grisea | 2 µg/mL | 5 µg/mL | [Thines et al., 1997] |
-
IC50 (Half maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
AIC90 (Appressorium Inhibiting Concentration 90): The concentration at which 90% of appressorium formation is inhibited.
Experimental Protocols
Protocol: this compound Bioassay for Appressorium Formation Inhibition in Magnaporthe grisea
This protocol details the methodology to assess the inhibitory effect of this compound on appressorium formation.
1. Fungal Culture and Spore Collection: a. Culture Magnaporthe grisea on oatmeal agar plates for 10-14 days at 25°C under fluorescent light to induce sporulation. b. Flood the surface of the sporulating culture with 5-10 mL of sterile deionized water. c. Gently scrape the surface with a sterile glass rod to release the conidia. d. Filter the conidial suspension through two layers of sterile cheesecloth to remove mycelial fragments.
2. Spore Concentration and Preparation of Test Solutions: a. Determine the conidial concentration using a hemocytometer and adjust to 1 x 10^5 conidia/mL with sterile deionized water. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). c. Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations for the bioassay. Ensure the final solvent concentration in all treatments, including the control, is the same and does not exceed 1% (v/v), as higher concentrations may affect fungal development.
3. Bioassay Setup: a. On a hydrophobic surface (e.g., plastic coverslips or GelBond film), dispense 20 µL droplets of the conidial suspension. b. To each droplet, add 2 µL of the corresponding this compound dilution or the solvent control. c. Place the coverslips in a humid chamber (e.g., a petri dish with moist filter paper) to maintain high humidity.
4. Incubation: a. Incubate the humid chambers at 25-28°C for 20-24 hours.
5. Observation and Data Collection: a. After the incubation period, observe the conidia under a light microscope. b. For each treatment and control, count the number of germinated conidia and the number of germinated conidia that have formed appressoria. Count at least 100 conidia per replicate. c. Calculate the percentage of appressorium formation for each treatment. d. Determine the IC50 and AIC90 values by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound's inhibitory action.
Experimental Workflow
Caption: Experimental workflow for the this compound bioassay.
References
Technical Support Center: Accurate Glisoprenin B Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate quantification of Glisoprenin B. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a polyketide-terpenoid hybrid metabolite produced by the fungus Gliocladium sp. FO-1513. It is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification. Accurate quantification of this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties, ensuring consistent dosing in preclinical and clinical studies, and for quality control of potential therapeutic formulations.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound. HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices and low-concentration samples.
Q3: What are the main challenges in quantifying this compound?
A3: Challenges in this compound quantification can include co-elution with structurally similar compounds from crude extracts, matrix effects in biological samples, poor peak shape, and instability of the analyte during sample preparation and analysis.
Q4: How can I ensure the stability of this compound during sample preparation?
A4: To minimize degradation, it is recommended to work with samples on ice, use antioxidants if necessary, and minimize the exposure of the sample to light and extreme pH conditions. Samples should be processed promptly and stored at -80°C for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound using HPLC-UV or LC-MS/MS.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the analytical column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure thorough mixing.- Degas the mobile phase and purge the pump. |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Detector lamp aging (HPLC-UV)- Unstable electrospray (LC-MS/MS) | - Use high-purity solvents and flush the column.- Replace the detector lamp.- Optimize spray voltage, gas flow, and temperature. |
| Low Signal Intensity or Poor Sensitivity | - Suboptimal extraction efficiency- Ion suppression in LC-MS/MS- Incorrect detection wavelength (HPLC-UV) | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Modify the chromatographic method to separate this compound from interfering matrix components.- Determine the optimal UV absorbance wavelength for this compound. |
| Ghost Peaks | - Carryover from previous injections- Contamination in the injection port or sample loop | - Implement a thorough needle wash step between injections.- Clean the injector and sample loop with a strong solvent. |
Experimental Protocols
This compound Quantification by HPLC-UV
This protocol provides a general framework for the quantification of this compound in fungal extracts.
1.1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the fungal extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of 90% acetonitrile in water.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
1.2. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 85% Acetonitrile in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
This compound Quantification by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices like plasma.
2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Hypothetical valuesthis compound: 719.6 -> 147.1 (Quantifier), 719.6 -> 203.2 (Qualifier)Internal Standard: To be determined based on selection |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for the analysis of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Retention Time | 8.2 ± 0.2 min |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Retention Time | 4.5 ± 0.1 min |
| Linear Range | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Matrix Effect (%) | 85 - 110% |
| Recovery (%) | > 90% |
Visualizations
Validation & Comparative
Comparative Efficacy of Glisoprenin B and Other Antifungal Agents: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of Glisoprenin B alongside established antifungal agents. It is important to note at the outset that publicly available data on the direct antifungal activity of this compound against clinically relevant human fungal pathogens is limited. The primary documented biological activity of this compound and its analogues is the inhibition of appressorium formation in the rice blast fungus, Magnaporthe grisea, and the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT).
While direct antifungal efficacy data for this compound is not available, this guide serves as a framework for how such a compound would be evaluated and compared against current standards of care. The following sections present a comparative analysis based on available data for well-established antifungal drugs, with placeholders for this compound to illustrate where its data would fit if it were available.
Quantitative Efficacy of Antifungal Agents
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various antifungal agents against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Efficacy Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Amphotericin B | 0.003 - 0.25 | 0.25 | 1.25[1][2] |
| Fluconazole | 0.25 - >512 | 0.25 | ≥8 |
| Itraconazole | Data not available | Data not available | Data not available |
| Voriconazole | Data not available | Data not available | Data not available |
| Caspofungin | Data not available | 0.5 | Data not available |
| Anidulafungin | < 0.002 - 0.006 | < 0.002 | Data not available[1] |
Table 2: In Vitro Efficacy Against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Amphotericin B | Data not available | Data not available | Data not available |
| Voriconazole | 0.094 - 0.250 | Data not available | Data not available[3] |
| Itraconazole | Data not available | Data not available | Data not available |
| Caspofungin | Data not available | Data not available | Data not available |
| Anidulafungin | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antifungal susceptibility testing.
Broth Microdilution Method for MIC Determination (CLSI M27-A3/M38-A2)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts (Candida spp.) and filamentous fungi (Aspergillus spp.).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer. This suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium to yield a range of concentrations.
-
Microdilution Plate Setup: 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate. 100 µL of the fungal inoculum is then added to each well. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control well.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs are essential for clear communication in scientific research.
Caption: A generalized workflow for the screening and development of novel antifungal compounds.
References
- 1. Characterization and cilofungin inhibition of solubilized Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Sensitivity of yeast isolates to amphotericin B and other antifungal inhibitors of beta-glucan synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gliotoxin from Aspergillus fumigatus Abrogates Leukotriene B4 Formation through Inhibition of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glisoprenin B and Fluconazole: An Examination of Antifungal Efficacy
A comprehensive review of existing scientific literature reveals a significant disparity in the available data for Glisoprenin B and the well-established antifungal agent, fluconazole. While fluconazole has been extensively studied and is a cornerstone of antifungal therapy, information regarding the direct antifungal properties of this compound is virtually nonexistent. Current research indicates that this compound and its analogues primarily function as inhibitors of signaling pathways in specific plant pathogenic fungi, rather than exhibiting broad-spectrum antifungal activity against human pathogens.
Fluconazole: A Potent Inhibitor of Ergosterol Biosynthesis
Fluconazole is a triazole antifungal agent that exerts its effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth and replication.[4][5]
Mechanism of Action of Fluconazole
The primary mechanism of fluconazole involves the following steps:
-
Inhibition of 14α-demethylase: Fluconazole binds to the heme iron of the 14α-demethylase enzyme, preventing it from converting lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol.[1][2]
-
Depletion of Ergosterol: The inhibition of this key enzymatic step leads to a significant reduction in the amount of ergosterol in the fungal cell membrane.
-
Accumulation of Toxic Sterol Precursors: Concurrently, the blockage of the pathway results in the accumulation of 14α-methylated sterols, which are toxic to the fungal cell.[1]
-
Disruption of Membrane Function: The altered sterol composition of the cell membrane leads to increased permeability, altered activity of membrane-bound enzymes, and ultimately, the cessation of fungal cell growth.[4][5]
This compound: An Inhibitor of Appressorium Formation
In contrast to fluconazole, the available scientific literature on this compound does not support its role as a direct antifungal agent against human pathogens. This compound is identified as an oxidative modification of Glisoprenin A.[6] Glisoprenins A, C, D, and E have been isolated from the fungus Gliocladium roseum and have been shown to inhibit the formation of appressoria in Magnaporthe grisea, the fungus responsible for rice blast disease.[7][8] Appressoria are specialized infection structures that are essential for many plant pathogenic fungi to penetrate their hosts.
A key study explicitly states that the glisoprenins exhibited no antifungal, antibacterial, or phytotoxic activities .[8] Their biological activity is specific to the inhibition of a signaling pathway required for the development of these infection structures on hydrophobic surfaces.[7][9]
Comparative Data: A Notable Absence for this compound
Due to the lack of evidence for this compound's antifungal activity, a direct quantitative comparison with fluconazole is not feasible. Key metrics used to evaluate antifungal efficacy, such as Minimum Inhibitory Concentration (MIC) values, are absent for this compound against clinically relevant fungal species.
| Compound | Target Organisms (Antifungal Activity) | Mechanism of Action (Antifungal) |
| Fluconazole | Candida spp., Cryptococcus neoformans, and other yeasts.[1] | Inhibition of ergosterol biosynthesis via 14α-demethylase.[1][2][3] |
| This compound | No reported antifungal activity against human pathogens. | Inhibition of appressorium formation in Magnaporthe grisea.[7][8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Fluconazole
The MIC of fluconazole against various fungal isolates is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A generalized protocol is as follows:
-
Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline or water to a specific turbidity, corresponding to a standardized cell density. This suspension is then further diluted in the appropriate test medium.
-
Preparation of Antifungal Dilutions: A serial two-fold dilution of fluconazole is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well, including a growth control (no drug) and a sterility control (no inoculum), is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Conclusion
Based on the current body of scientific evidence, a comparative study of this compound and fluconazole in the context of antifungal activity is not possible. Fluconazole is a well-characterized antifungal drug with a clear mechanism of action and a broad spectrum of activity against pathogenic yeasts. In stark contrast, this compound has not been shown to possess direct antifungal properties against human pathogens. Its known biological role is confined to the inhibition of a developmental process in a specific plant pathogenic fungus. Therefore, for researchers, scientists, and drug development professionals seeking antifungal agents, fluconazole remains a relevant and well-documented compound, while this compound does not appear to be a viable candidate for such applications.
References
- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Species Distribution and Comparison between EUCAST and Gradient Concentration Strips Methods for Antifungal Susceptibility Testing of 112 Aspergillus Section Nigri Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter Study of Susceptibility of Aspergillus Species Isolated from Iranian University Hospitals to Seven Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interlaboratory Comparison of Results of Susceptibility Testing with Caspofungin against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glisoprenin B and Other Inhibitors of Fungal Appressorium Formation
For Immediate Release
This guide provides a comparative analysis of the biological activity of Glisoprenin B, focusing on its role as an inhibitor of appressorium formation in phytopathogenic fungi. Due to the specific nature of this compound's activity, this comparison is centered on its mechanism of action rather than a broad-spectrum antifungal profile. The data presented is intended for researchers, scientists, and drug development professionals working in the fields of mycology and plant pathology.
Introduction to this compound
This compound is a natural product isolated from the fungus Gliocladium roseum. Structurally, it is a polyterpene and is closely related to Glisoprenin A. Research has shown that glisoprenins, including this compound, are not broadly fungitoxic but specifically inhibit the formation of appressoria in the rice blast fungus, Magnaporthe grisea.[1] Appressoria are specialized infection structures crucial for many pathogenic fungi to penetrate their host's tissues.[2][3] Therefore, compounds that inhibit appressorium formation are of significant interest as potential anti-penetrant fungicides.
Comparative Data on Appressorium Inhibition
The following table summarizes the inhibitory activity of Glisoprenin A (as a proxy for this compound) and other compounds known to inhibit appressorium formation in phytopathogenic fungi. The data is presented as the concentration required to inhibit 50% of appressorium formation (IC50 or MIC50).
| Compound | Target Organism | Inhibitory Concentration (IC50/MIC50) | Reference |
| Glisoprenin A | Magnaporthe grisea | ~5 µg/mL (inhibited formation) | [4] |
| CAD1 (Antimicrobial Peptide) | Magnaporthe oryzae | 40 µM | [5][6] |
| CAD5 (Antimicrobial Peptide) | Magnaporthe oryzae | 43 µM | [5][6] |
| CAD7 (Antimicrobial Peptide) | Magnaporthe oryzae | 43 µM | [5][6] |
| CAD-Con (Hybrid Peptide) | Magnaporthe oryzae | 15 µM | [5] |
| PepEST (Pepper Esterase) | Magnaporthe grisea | Dose-dependent inhibition | [2] |
| Trichostatin A | Magnaporthe oryzae | 1 µg/mL (reduced pathogenesis) | [7] |
Experimental Protocols
Appressorium Formation Inhibition Assay
This protocol is a generalized method for assessing the inhibition of appressorium formation.
1. Preparation of Fungal Spores:
- Culture the fungus (e.g., Magnaporthe grisea) on a suitable agar medium to induce sporulation.
- Harvest conidia (spores) by flooding the plate with sterile distilled water and gently scraping the surface.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Centrifuge the spore suspension and wash the spores with sterile distilled water.
- Resuspend the spores in sterile distilled water and adjust the concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.
2. Preparation of Test Compounds:
- Dissolve the test compounds (e.g., this compound, comparator agents) in a suitable solvent (e.g., DMSO) to create stock solutions.
- Prepare a series of dilutions of the stock solutions in sterile distilled water. The final solvent concentration should be non-toxic to the fungus.
3. Inhibition Assay:
- On a hydrophobic surface (e.g., plastic coverslips or GelBond film), place a droplet (e.g., 20 µL) of the spore suspension mixed with an equal volume of the test compound dilution.
- As a control, use the spore suspension mixed with a solution containing the same concentration of the solvent used for the test compounds.
- Incubate the coverslips in a humid chamber at room temperature (e.g., 25°C) for a period sufficient for appressorium formation in the control group (e.g., 16-24 hours).
4. Data Collection and Analysis:
- After the incubation period, observe the spores under a light microscope.
- For each treatment and control, count the number of germinated spores and the number of germinated spores that have formed an appressorium.
- Calculate the percentage of appressorium formation for each concentration of the test compound.
- The IC50 value (the concentration of the compound that inhibits 50% of appressorium formation) can be determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanism of Action
The formation of an appressorium in Magnaporthe grisea is a complex process regulated by multiple signaling pathways. Key among these are the cAMP-dependent Protein Kinase A (PKA) pathway and a MAP kinase cascade involving the PMK1 gene.[3][8] These pathways are activated by physical cues from the host surface, such as hydrophobicity.
References
- 1. Independent signaling pathways regulate cellular turgor during hyperosmotic stress and appressorium-mediated plant infection by Magnaporthe grisea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fungal appressorium formation by pepper (Capsicum annuum) esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP kinase and cAMP signaling regulate infection structure formation and pathogenic growth in the rice blast fungus Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appressoria—Small but Incredibly Powerful Structures in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Localization and Role of Kinase Activity of PMK1 in Magnaporthe grisea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Mitogen-Activated Protein Kinase Cascade Regulating Infection-Related Morphogenesis in Magnaporthe grisea - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Glisoprenin B: A Comparative Guide to Cross-Reactivity with Structurally and Functionally Related Compounds
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, understanding the specificity of a lead compound is paramount. This guide provides a comprehensive analysis of the cross-reactivity of Glisoprenin B, a fungal polyisoprenepolyol with promising biological activity, against a panel of structurally and functionally related compounds. This report is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology, infectious diseases, and natural product chemistry.
This compound, an oxidative derivative of Glisoprenin A, belongs to a class of fungal metabolites known for their ability to inhibit appressorium formation in the rice blast fungus Magnaporthe grisea. The appressorium is a specialized infection structure crucial for fungal pathogenicity, making its inhibition a key target for antifungal drug development. This guide presents a comparative analysis of this compound and its analogues, alongside other terpenoid and polyisoprenoid compounds, to elucidate its specificity and potential for off-target effects.
Comparative Analysis of Biological Activity
The primary biological activity of Glisoprenins is the inhibition of appressorium formation in Magnaporthe grisea. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogues, providing a quantitative comparison of their potency. Further, this guide evaluates the potential for cross-reactivity with other structurally or functionally similar compounds.
| Compound | Chemical Class | Primary Biological Activity | IC50 (µg/mL) for Appressorium Formation Inhibition in M. grisea | Potential for Cross-Reactivity |
| This compound | Polyisoprenepolyol | Inhibition of appressorium formation | Data not available | High with other Glisoprenin analogues; Moderate with other polyisoprenoids. |
| Glisoprenin A | Polyisoprenepolyol | Inhibition of appressorium formation | ~2.5[1] | High with other Glisoprenin analogues. |
| Glisoprenin C | Polyisoprenepolyol | Inhibition of appressorium formation | ~5.0[1] | High with other Glisoprenin analogues. |
| Glisoprenin D | Polyisoprenepolyol | Inhibition of appressorium formation | ~10.0[1] | High with other Glisoprenin analogues. |
| Glisoprenin E | Polyisoprenepolyol | Inhibition of appressorium formation | ~10.0[1] | High with other Glisoprenin analogues. |
| Dolichol | Polyisoprenoid | Essential for protein glycosylation in fungi[2][3][4][5][6] | Not applicable | Moderate, due to shared polyisoprenoid backbone. |
| Betulinic Acid | Triterpenoid | Antifungal and antibiofilm activities[7][8][9][10][11] | Not reported for appressorium inhibition | Low to moderate, based on different chemical scaffold but potential interaction with fungal membranes. |
| Sclareol | Diterpene | Antifungal, inhibits yeast-hyphal transition[12][13] | Not reported for appressorium inhibition | Low, structurally distinct from this compound. |
Experimental Protocols
To assess the cross-reactivity of this compound, two key experimental approaches are proposed: a functional assay based on its known biological activity and a competitive binding assay to investigate interactions with putative cellular targets.
Functional Assay: Inhibition of Appressorium Formation in Magnaporthe grisea
This assay directly measures the ability of a test compound to inhibit the formation of appressoria, the specialized infection cells of the rice blast fungus Magnaporthe oryzae (synonym M. grisea).[14][15][16][17][18][19][20][21][22][23]
Methodology:
-
Fungal Spore Preparation: Conidia (spores) of M. oryzae are harvested from 10-day-old cultures grown on oatmeal agar plates. The spores are suspended in sterile distilled water and the concentration is adjusted to 5 x 10^4 spores/mL.
-
Assay Setup: 20 µL droplets of the spore suspension are placed on hydrophobic plastic coverslips. Test compounds (this compound and comparator compounds) are added to the spore suspension at various concentrations. A solvent control (e.g., DMSO) is included.
-
Incubation: The coverslips are incubated in a humid chamber at 25°C for 24 hours to allow for germination and appressorium formation.
-
Microscopic Analysis: After incubation, the percentage of germinated spores that have formed appressoria is determined by examining at least 100 spores per replicate under a light microscope.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits appressorium formation by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Biochemical Assay: Competitive Radioligand Binding Assay
This assay is designed to determine if a test compound can compete with a radiolabeled ligand for binding to a specific target, which for this compound is hypothesized to be a component of the appressorium formation signaling pathway. As the precise molecular target of this compound is not yet identified, this protocol outlines a general approach using fungal membrane preparations.
Methodology:
-
Preparation of Fungal Membranes: M. oryzae mycelia are grown in liquid culture, harvested, and mechanically disrupted to release cellular contents. The membrane fraction is isolated by differential centrifugation. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
-
Radioligand Selection: A radiolabeled form of Glisoprenin A (e.g., [3H]-Glisoprenin A) would be the ideal ligand. If unavailable, a structurally related radiolabeled polyisoprenoid could be used, provided it shows specific binding to the fungal membranes.
-
Binding Assay:
-
A fixed concentration of the radiolabeled ligand and the fungal membrane preparation are incubated in a buffer solution.
-
Increasing concentrations of unlabeled this compound or other test compounds are added to compete for binding.
-
Non-specific binding is determined in the presence of a large excess of unlabeled ligand.
-
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. This provides a measure of the affinity of the test compound for the binding site.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly-Saturated Dolichols from Filamentous Fungi Modulate Activity of Dolichol-Dependent Glycosyltransferase and Physical Properties of Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly-Saturated Dolichols from Filamentous Fungi Modulate Activity of Dolichol-Dependent Glycosyltransferase and Physical Properties of Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Defect in dolichol-dependent glycosylation increases sensitivity of Saccharomyces cerevisiae towards anti-fungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into betulinic acid as a promising molecule to fight the interkingdom biofilm Staphylococcus aureus-Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti- Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast-Hyphal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 14. MoWhi2 regulates appressorium formation and pathogenicity via the MoTor signalling pathway in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnaporthe grisea Cutinase2 Mediates Appressorium Differentiation and Host Penetration and Is Required for Full Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide transcriptional profiling of appressorium development by the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Two Novel Fungal Virulence Genes Specifically Expressed in Appressoria of the Rice Blast Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Magnaporthe grisea species complex and plant pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An appressorium membrane protein, Pams1, controls infection structure maturation and virulence via maintaining endosomal stability in the rice blast fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrophobic cue-induced appressorium formation depends on MoSep1-mediated MoRgs7 phosphorylation and internalization in Magnaporthe oryzae | PLOS Genetics [journals.plos.org]
- 22. Multiple Plant Surface Signals are Sensed by Different Mechanisms in the Rice Blast Fungus for Appressorium Formation | PLOS Pathogens [journals.plos.org]
- 23. Genome-wide Transcriptional Profiling of Appressorium Development by the Rice Blast Fungus Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]
A Comparative Analysis of Glisoprenin B and Amphotericin B: Mechanism, Activity, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Glisoprenin B and the well-established antifungal agent, Amphotericin B. While both are natural products with biological activities, their mechanisms of action, primary therapeutic targets, and toxicity profiles differ significantly. This document summarizes available experimental data to offer an objective comparison for research and drug development purposes.
Executive Summary
Amphotericin B is a potent, broad-spectrum fungicidal agent that directly targets the fungal cell membrane, leading to cell death. Its clinical use, however, is often limited by significant dose-dependent toxicity. In contrast, this compound does not exhibit direct antifungal activity. Instead, its reported biological activities include the inhibition of appressorium formation in the plant pathogenic fungus Magnaporthe grisea and the inhibition of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). Glisoprenins as a class are reported to have moderate cytotoxic activity.
Mechanism of Action
The fundamental difference between this compound and Amphotericin B lies in their molecular mechanisms of action.
This compound: The primary reported mechanism of action for this compound is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an intracellular enzyme responsible for cholesterol esterification. By inhibiting this enzyme, this compound can modulate cellular cholesterol metabolism. Additionally, glisoprenins are known to inhibit the formation of appressoria in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures required for host penetration, and their inhibition represents a targeted anti-infective strategy rather than broad-spectrum fungicidal activity.
Amphotericin B: Amphotericin B is a polyene macrolide that directly targets the fungal cell membrane. Its mechanism involves binding to ergosterol , a major sterol component of fungal cell membranes. This binding leads to the formation of transmembrane channels or pores, disrupting the membrane's integrity. The resulting leakage of essential intracellular ions, such as potassium, leads to fungal cell death.[1][2][3][4][5] This mechanism is responsible for its potent fungicidal activity against a wide range of pathogenic fungi.[2]
Comparative Biological Activity
The distinct mechanisms of action of this compound and Amphotericin B result in vastly different biological activity profiles.
Antifungal Activity:
Studies on glisoprenins have indicated that they do not possess general antifungal activity.[6] Their effect on Magnaporthe grisea is specific to the inhibition of a developmental stage (appressorium formation) necessary for infection.
Amphotericin B, on the other hand, is a cornerstone of antifungal therapy due to its broad spectrum of activity. It is effective against a wide range of yeasts and molds.
Table 1: Comparative Antifungal Activity
| Feature | This compound | Amphotericin B |
| General Antifungal Activity | Not reported; studies indicate a lack of direct antifungal effect.[6] | Potent, broad-spectrum fungicidal activity.[2] |
| Primary Anti-infective Mechanism | Inhibition of appressorium formation in Magnaporthe grisea.[6] | Disruption of fungal cell membrane integrity.[1][3][4] |
| Reported MIC Range | Not applicable | 0.03 to 1.0 µg/mL against many fungal species.[2] |
Cytotoxicity and Toxicity Profile
Both compounds exhibit cytotoxicity, but the underlying mechanisms and reported potencies differ.
Amphotericin B: The toxicity of Amphotericin B is well-documented and is a primary limitation in its clinical use. The cytotoxicity arises from its ability to bind to cholesterol in mammalian cell membranes, which is structurally similar to ergosterol.[1][3] This interaction can lead to pore formation in host cells, resulting in cellular damage, particularly to the kidneys (nephrotoxicity) and infusion-related reactions.[1]
Table 2: Comparative Cytotoxicity
| Feature | This compound | Amphotericin B |
| Reported Cytotoxicity | Moderate[6] | High, dose-dependent[1] |
| Mechanism of Toxicity | Not fully elucidated, potentially related to ACAT inhibition. | Binding to cholesterol in mammalian cell membranes, leading to pore formation.[1][3] |
| Primary Toxicities | Not clinically defined. | Nephrotoxicity, infusion-related reactions, electrolyte imbalances.[1] |
| Reported Cytotoxic Concentrations | Not specified in reviewed literature. | Cytotoxic to osteoblasts and fibroblasts at concentrations of 5-10 µg/mL and lethal at 100 µg/mL.[7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Susceptibility Testing (Amphotericin B):
The MIC of Amphotericin B is typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agent: Amphotericin B is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal conidia or yeast cells is prepared and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Incubation: The fungal inoculum is added to microtiter plate wells containing the serially diluted Amphotericin B. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungus.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.
Cytotoxicity Assay (General Protocol):
Cytotoxicity can be assessed using various in vitro assays, such as the MTT or XTT assays, which measure cell viability.
-
Cell Culture: Mammalian cells (e.g., HeLa, HepG2, or primary cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with serial dilutions of the test compound (this compound or Amphotericin B) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the MTT into a colored formazan product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Amphotericin B-Induced Inflammatory Signaling Pathway:
Amphotericin B can induce inflammatory responses in immune cells through the Toll-like receptor (TLR) signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. html.scirp.org [html.scirp.org]
- 6. The production of myco-diesel hydrocarbons and their derivatives by the endophytic fungus Gliocladium roseum (NRRL 50072) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Glisoprenin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glisoprenin B's proposed mechanism of action in inhibiting appressorium formation in the rice blast fungus, Magnaporthe grisea. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its closely related analogue, Glisoprenin A, as a proxy. This compound is an oxidative modification of Glisoprenin A, suggesting a similar biological activity. This document outlines the experimental validation of this mechanism, compares its performance with alternative inhibitors, and provides detailed experimental protocols and pathway visualizations.
Executive Summary
This compound is a member of the glisoprenin family of natural products isolated from the fungus Gliocladium roseum. These compounds have been identified as inhibitors of appressorium formation in Magnaporthe grisea, a critical step in the infection process of rice blast disease. The proposed mechanism of action for the glisoprenin family involves the inhibition of a signal transduction pathway initiated by hydrophobic surface cues, which is distinct from the cyclic AMP (cAMP)-dependent pathway. Evidence suggests the involvement of the Protein Kinase C (PKC) signaling cascade. This guide compares Glisoprenin A (as a proxy for B) with other known inhibitors of appressorium formation that act on different signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations of Glisoprenin A and other compounds on the appressorium formation of M. grisea.
| Compound | Target Pathway | AIC50 (µg/mL) | AIC90 (µg/mL) | Citation |
| Glisoprenin A | Surface-induced signal transduction (putative PKC) | 2 | 5 | [1][2] |
| Glisoprenins C, D, E (mixture) | Surface-induced signal transduction (putative PKC) | Not specified | Not specified | [3] |
| Polyamines (Spermidine) | Reduces intracellular cAMP levels | Not specified | Not specified | |
| Cyclosporin A | Calcineurin signaling | Not specified | Not specified | |
| Rapamycin | TOR signaling | Not specified | Not specified |
Note: AIC50 and AIC90 represent the concentrations required to inhibit appressorium formation by 50% and 90%, respectively. Specific quantitative data for this compound, polyamines, cyclosporin A, and rapamycin on appressorium inhibition were not available in the reviewed literature.
Mechanism of Action of Glisoprenins
Glisoprenins selectively inhibit the appressorium formation that is induced by hydrophobic surfaces. They do not affect the formation induced by chemical signals such as cAMP. This specificity suggests that glisoprenins interfere with an early step in the surface-sensing signal transduction pathway. The inhibitory effect of Glisoprenin A can be competitively reversed by 1,2-dioctanoylglycerol, a known activator of Protein Kinase C (PKC), strongly implicating the PKC pathway as the target of glisoprenin activity.[4]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Appressorium Formation Assay in Magnaporthe grisea
This protocol is adapted from methodologies described in the scientific literature.[1][2]
1. Fungal Strain and Culture Conditions:
-
Magnaporthe grisea strains are grown on oatmeal agar plates at 24°C.
-
Sporulation is induced by incubating the plates under continuous light for 7-10 days.
2. Conidia Harvesting and Suspension Preparation:
-
Conidia are harvested by flooding the agar plates with sterile distilled water and gently scraping the surface with a sterile glass rod.
-
The conidial suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The concentration of conidia is adjusted to 1 x 10^5 conidia/mL in sterile distilled water.
3. Appressorium Induction on Hydrophobic Surfaces:
-
20 µL droplets of the conidial suspension are placed on a hydrophobic surface, such as the back of a sterile plastic petri dish or a hydrophobic slide.
-
The surfaces are incubated in a humid chamber at 24°C for 24 hours.
4. Treatment with Inhibitors:
-
This compound (or other test compounds) is dissolved in a suitable solvent (e.g., methanol or DMSO) and added to the conidial suspension at various concentrations.
-
A solvent control is included in all experiments.
5. Microscopic Observation and Quantification:
-
After the incubation period, the formation of appressoria is observed using a light microscope.
-
The percentage of germinated conidia that have formed appressoria is determined by counting at least 100 conidia per replicate.
-
The AIC50 and AIC90 values are calculated from the dose-response curves.
Experimental Workflow Diagram
Caption: Workflow for appressorium inhibition assay.
Comparison with Alternative Inhibitors
Several other compounds are known to inhibit appressorium formation in M. grisea by targeting different signaling pathways. Understanding these alternative mechanisms provides a broader context for evaluating the specific action of this compound.
-
Polyamines: These compounds are thought to reduce intracellular cAMP levels, thereby inhibiting the cAMP-dependent pathway for appressorium formation.
-
Cyclosporin A: This immunosuppressant drug targets the calcineurin signaling pathway, which has been implicated in fungal virulence and appressorium development.
-
Rapamycin: This macrolide antibiotic inhibits the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation that also plays a role in appressorium formation.
Logical Relationship of Inhibitor Actions
Caption: Different pathways for appressorium inhibition.
Conclusion
This compound, likely acting in a manner similar to Glisoprenin A, represents a promising lead compound for the development of novel fungicides. Its specific inhibition of the surface-sensing, PKC-dependent pathway for appressorium formation in Magnaporthe grisea offers a distinct mechanism of action compared to other known inhibitors. Further research is warranted to obtain specific quantitative data for this compound and to fully elucidate the molecular interactions within the PKC pathway. This will be crucial for optimizing its structure and efficacy as a potential plant protectant.
References
- 1. researchgate.net [researchgate.net]
- 2. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Magnaporthe grisea During Infection of Rice Plants Using Real-Time Polymerase Chain Reaction and Northern Blot/Phosphoimaging Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Nuances of Fungal Communication: A Guide to the Reproducibility of Glisoprenin B Bioactivity Assays
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of pathogenic fungi is paramount in the quest for novel antifungal therapies. Glisoprenin B, a natural product isolated from the fungus Gliocladium roseum, has emerged as a noteworthy inhibitor of a critical infection process in the rice blast fungus, Magnaporthe grisea. This guide provides a comprehensive comparison of this compound's bioactivity, delves into the reproducibility of its assays, and explores the landscape of alternative approaches.
This compound and its analogs, such as Glisoprenin A, C, D, and E, function by inhibiting the formation of the appressorium, a specialized infection structure essential for M. grisea to penetrate its host plant. This inhibition is achieved by interfering with the signal transduction pathway that recognizes the hydrophobic surface of the host plant, a crucial initial step in the infection cycle.
Quantitative Bioactivity of Glisoprenin Analogs
The bioactivity of Glisoprenin compounds is typically quantified by their ability to inhibit appressorium formation. The Appressorium Inhibiting Concentration at 50% (AIC50) and 90% (AIC90) are common metrics used to evaluate their potency. The following table summarizes the available data for Glisoprenin analogs.
| Compound | AIC50 (µg/mL) | AIC90 (µg/mL) | Source |
| Glisoprenin A | 2 | 5 | [1] |
| Glisoprenin C | >50 | >50 | [1] |
| Glisoprenin D | 20 | 50 | [1] |
| Glisoprenin E | 10 | 20 | [1] |
Unraveling the Signaling Pathway of Appressorium Formation
This compound's mechanism of action targets a specific signaling cascade in M. grisea. The fungus utilizes two primary pathways to initiate appressorium formation: one triggered by the hydrophobic nature of the plant surface and another mediated by cyclic AMP (cAMP). This compound specifically inhibits the hydrophobicity-sensing pathway.
Experimental Protocols for Glisoprenin Bioactivity Assays
The following protocols are based on established methods for assessing the inhibition of appressorium formation.
1. Spore Preparation:
-
Culture Magnaporthe grisea on a suitable medium (e.g., oatmeal agar) to induce sporulation.
-
Harvest conidia (spores) by flooding the culture with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10^5 spores/mL in sterile distilled water.
2. Appressorium Formation Inhibition Assay (Hydrophobic Surface):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a multi-well plate, add the spore suspension to wells containing a hydrophobic surface (e.g., GelBond™ film or Parafilm™).
-
Add serial dilutions of the this compound stock solution to the wells. Include a solvent-only control.
-
Incubate the plates in a humid chamber at room temperature for 24 hours.
-
Observe the formation of appressoria using a light microscope.
-
Quantify the percentage of germinated spores that have formed appressoria for each concentration of this compound.
-
Calculate the AIC50 and AIC90 values.
3. Control Assay (Hydrophilic Surface with cAMP Induction):
-
Follow the same procedure as the inhibition assay, but use a standard hydrophilic multi-well plate.
-
Induce appressorium formation by adding a known concentration of cAMP (e.g., 10 mM) to the wells.
-
This compound should not inhibit appressorium formation in this assay, confirming its specific mechanism of action.
Navigating the Challenges of Reproducibility
While the bioactivity assay for this compound is conceptually straightforward, achieving high reproducibility can be challenging. Several factors can contribute to variability in results, both within and between laboratories.
Factors Affecting Assay Reproducibility:
-
Fungal Strain Variability: Different isolates of M. grisea may exhibit varying sensitivities to this compound.
-
Spore Quality and Age: The viability and developmental stage of the conidia can significantly impact germination and appressorium formation rates.
-
Culture and Incubation Conditions: Minor variations in temperature, humidity, and media composition can affect fungal growth and response to inhibitors.
-
Surface Hydrophobicity: The exact degree of hydrophobicity of the assay surface can influence the efficiency of appressorium induction.
-
Endpoint Measurement: The subjective nature of microscopic evaluation of appressorium formation can introduce user-dependent variability.
To mitigate these issues, it is crucial to standardize protocols as much as possible, use well-characterized fungal strains, and perform multiple biological and technical replicates.
The Landscape of Alternatives
While this compound is a specific inhibitor of the hydrophobin-mediated signaling pathway, other compounds can also inhibit appressorium formation through different mechanisms. A broader approach to antifungal drug discovery might consider these alternative strategies.
| Class of Compound | Mechanism of Action | Example(s) |
| Glisoprenins | Inhibition of hydrophobin-mediated surface sensing | Glisoprenin A, B, C, D, E |
| cAMP pathway modulators | Interference with cAMP signaling | Forskolin, IBMX |
| Polyamine biosynthesis inhibitors | Depletion of polyamines required for differentiation | DFMO |
| Other natural products | Various, often uncharacterized, mechanisms | Staurosporine, Radicicol |
It is important to note that while these compounds may all inhibit appressorium formation, their specificity and potential for off-target effects will vary.
Conclusion
This compound represents a promising lead compound for the development of novel antifungal agents that target a specific and crucial step in the infection process of Magnaporthe grisea. Understanding the nuances of its bioactivity assay, including the potential for variability, is essential for robust and reproducible research. By employing standardized protocols and being mindful of the factors that can influence assay outcomes, researchers can confidently evaluate the potential of this compound and other inhibitors of fungal pathogenesis. Further exploration of the hydrophobin-mediated signaling pathway will undoubtedly uncover new targets for the next generation of antifungal therapies.
References
Comparative Analysis of Glisoprenin B and Established Signal Transduction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the natural product Glisoprenin B and three well-characterized signal transduction inhibitors: U0126, Wortmannin, and BAY 11-7082. While direct comparative experimental data for this compound in mammalian signaling pathways is not extensively documented, this guide benchmarks its known activity against the established profiles of widely used inhibitors, providing a framework for potential future investigation.
Introduction to a Novel Bioactive Compound: this compound
This compound is a natural product isolated from the fungus Gliocladium roseum. It belongs to a family of glisoprenins that have been identified as inhibitors of appressorium formation in the rice blast fungus Magnaporthe grisea[1]. This process is critical for fungal infection and is dependent on signal transduction pathways that recognize the host surface. Research on the related compound, Glisoprenin A, indicates that it specifically interferes with the signal transduction pathway initiated by hydrophobic surfaces, suggesting a targeted mechanism of action rather than general antifungal toxicity[2][3]. The precise molecular targets of glisoprenins within these pathways remain a subject for further research.
Established Signal Transduction Inhibitors: A Benchmark
To provide a reference for evaluating potential new inhibitors like this compound, we present data on three widely used compounds that target fundamental signaling cascades in mammalian cells: the MAPK/ERK, PI3K/AKT, and NF-κB pathways.
-
U0126: A highly selective, non-competitive inhibitor of MEK1 and MEK2, the upstream kinases that activate ERK1/2 in the MAPK signaling cascade[4][5].
-
Wortmannin: A potent, irreversible, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks)[6][7][8][9]. At higher concentrations, it can also inhibit other related enzymes like mTOR and DNA-PKcs[8].
-
BAY 11-7082: An inhibitor of the NF-κB pathway that acts by irreversibly inhibiting the TNF-α-induced phosphorylation of IκBα, the inhibitory subunit of NF-κB[10][11][12].
Quantitative Inhibitor Performance
The following table summarizes the in vitro potency of the benchmark inhibitors against their primary targets. Data is compiled from cell-free assays, providing a standardized measure of inhibitory activity.
| Inhibitor | Primary Target(s) | Pathway | IC₅₀ Value | Notes |
| U0126 | MEK1, MEK2 | MAPK/ERK | 72 nM, 58 nM[4][5] | Non-competitive with ATP.[4] |
| Wortmannin | PI3K | PI3K/AKT | ~2-5 nM[8][13] | Irreversible inhibitor.[7][9] Also inhibits PLK1 (IC₅₀ = 5.8 nM).[7][13] |
| BAY 11-7082 | IKK (IκBα phosphorylation) | NF-κB | ~10 µM[10][12] | Inhibits TNF-α-induced IκBα phosphorylation.[12] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for the benchmark inhibitors within their respective signaling cascades.
Experimental Protocols for Benchmarking Novel Inhibitors
To assess whether a novel compound like this compound has inhibitory activity against these key mammalian signaling pathways, a series of standard biochemical and cell-based assays can be employed.
In Vitro Kinase Assay (for direct enzyme inhibition)
This assay determines if the compound directly inhibits the catalytic activity of a target kinase (e.g., MEK1, PI3K, IKK).
Methodology:
-
Reagents: Recombinant active kinase, specific substrate (e.g., inactive ERK2 for MEK1), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), kinase assay buffer, and the test compound (this compound).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the kinase, its substrate, and kinase buffer. c. Add the diluted this compound or a vehicle control (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for binding. d. Initiate the kinase reaction by adding ATP. Incubate for 20-30 minutes at 30°C. e. Stop the reaction (e.g., by adding EDTA or denaturing buffer). f. Quantify substrate phosphorylation. For radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring retained radioactivity using a scintillation counter. Alternatively, non-radioactive methods like ADP-Glo™ can measure ADP production as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Western Blot Analysis (for cellular pathway inhibition)
This assay measures the phosphorylation status of key downstream proteins within a signaling cascade in intact cells, providing evidence of pathway inhibition.
Methodology:
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HeLa, HEK293T) to 70-80% confluency. b. Serum-starve the cells for 4-24 hours to reduce basal signaling activity. c. Pre-treat cells with various concentrations of this compound (or a known inhibitor as a positive control) for 1-2 hours. d. Stimulate the desired pathway with an appropriate agonist (e.g., EGF for the MAPK/ERK pathway, insulin for the PI3K/AKT pathway, TNF-α for the NF-κB pathway) for 10-20 minutes.
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA or Bradford assay.
-
Immunoblotting: a. Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. c. Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-phospho-IκBα) overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. f. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
-
Data Analysis: Densitometrically quantify the phosphorylated protein bands and normalize them to the total protein or housekeeping protein bands. Compare the levels in treated vs. untreated cells.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and validating a novel compound.
References
- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U0126 | CAS 109511-58-2 | MEK inhibitor [stressmarq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wortmannin - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
- 11. Bay 11-7821 (BAY 11-7082) - Amerigo Scientific [amerigoscientific.com]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
Interspecies Comparison of Glisoprenin B Activity as an ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of Glisoprenin B on Acyl-CoA:cholesterol acyltransferase (ACAT) across different species, based on available experimental data. This compound's potential as a modulator of cholesterol metabolism warrants a closer examination of its species-specific efficacy.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound against ACAT has been evaluated in rat and mouse models. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of its activity in these species. A lower IC50 value indicates a higher inhibitory activity.
| Species | Assay System | IC50 (µM) | Reference |
| Rat | Liver Microsomes | 61 | [1] |
| Mouse | J774 Macrophages | 0.57 | [1] |
Note: Data on the activity of this compound in human cells is not currently available in the reviewed literature. This represents a significant gap in the interspecies comparison.
ACAT Signaling Pathway and Mechanism of Action
This compound exerts its activity by inhibiting Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme located in the endoplasmic reticulum. ACAT plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By blocking this enzymatic activity, this compound leads to an increase in intracellular free cholesterol. This can influence various downstream signaling pathways and cellular processes.
Experimental Protocols
While the precise, detailed experimental protocol used to determine the IC50 values for this compound is not available in the cited literature, the following represents a general and widely accepted methodology for assessing ACAT inhibition in both microsomal and cell-based assays.
Microsomal ACAT Inhibition Assay (Representative Protocol)
This in vitro assay measures the direct inhibitory effect of a compound on ACAT enzyme activity in a subcellular fraction.
1. Preparation of Liver Microsomes:
-
Liver tissue from the test species (e.g., rat) is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and protease inhibitors).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. ACAT Inhibition Assay:
-
A reaction mixture is prepared containing the liver microsomes, a source of cholesterol (e.g., cholesterol in cyclodextrin), and a buffer.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent control (DMSO alone) is also included.
-
The reaction is initiated by the addition of the substrate, radiolabeled [14C]oleoyl-CoA.
-
The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped by the addition of a chloroform:methanol solution.
-
The lipids are extracted, and the cholesteryl esters are separated from free fatty acids using thin-layer chromatography (TLC).
-
The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of ACAT inhibition is calculated for each concentration of this compound relative to the solvent control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based ACAT Inhibition Assay (Representative Protocol)
This assay measures the inhibition of ACAT activity within a cellular context.
1. Cell Culture:
-
A suitable cell line (e.g., J774 mouse macrophages) is cultured in appropriate media and conditions until confluent.
2. Cellular ACAT Inhibition Assay:
-
The cultured cells are incubated with various concentrations of this compound (dissolved in a vehicle like DMSO) or the vehicle control for a predetermined time.
-
A fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or a radiolabeled fatty acid precursor (e.g., [3H]oleic acid) is added to the culture medium.
-
The cells are incubated for a further period to allow for the uptake and esterification of the labeled substrate.
-
The cells are then washed to remove excess labeled substrate.
3. Quantification of Cholesteryl Esters:
-
Fluorescence-based method: If a fluorescent cholesterol analog was used, the intracellular fluorescence can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy. The formation of cholesteryl esters leads to their accumulation in lipid droplets, resulting in a punctate fluorescence pattern.
-
Radiolabel-based method: If a radiolabeled precursor was used, the cellular lipids are extracted, and the cholesteryl esters are separated by TLC. The radioactivity of the cholesteryl ester fraction is then quantified.
4. Data Analysis:
-
The inhibition of cholesteryl ester formation is calculated for each concentration of this compound compared to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Disclaimer: These are generalized protocols. The specific conditions, reagents, and instrumentation may vary depending on the laboratory and the specific requirements of the experiment. The original study on this compound should be consulted for the exact methodology if it becomes available.
References
Comparative Genomics of Glisoprenin B Producing Fungi: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the genomic features of Glisoprenin B producing fungi. It delves into the putative biosynthetic pathways, relevant gene clusters, and the experimental methodologies required for such comparative studies.
This compound, a fungal secondary metabolite, has garnered interest for its biological activities. It is an oxidative modification of Glisoprenin A, a tetrahydroxynonaprenol.[1] These compounds were first isolated from Clonostachys rosea (previously known as Gliocladium roseum) and have been shown to inhibit the formation of appressoria in the rice blast fungus, Magnaporthe grisea, a critical step in its infection process.[1][2][3][4][5] Understanding the genetic basis of this compound production through comparative genomics offers opportunities for pathway elucidation, strain improvement, and the discovery of novel, structurally related compounds.
Genomic Features of this compound Producing Fungi
To date, Clonostachys rosea is the primary identified producer of Glisoprenins. Several strains of C. rosea have been sequenced, providing a foundation for comparative genomic analyses. These studies reveal a significant number of genes associated with secondary metabolism, including polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).[6][7][8][9][10][11] While the specific gene cluster for this compound, a terpenoid, has not yet been definitively identified, genomic analysis allows for the prediction of its biosynthetic pathway.
| Feature | Clonostachys rosea IK726 (ver. 2)[12] | Clonostachys rosea CanS41[13] | Clonostachys rosea 67-1[14] | Clonostachys chloroleuca[12] |
| Genome Size (Mbp) | 70.7 | 60.68 | 58.3 | 55.4 |
| Number of Predicted Genes | 21,246 | 20,818 | >14,000 | Not available |
| GC Content (%) | Not available | 48.55 | Not available | Not available |
| Sequencing Technology | PacBio, Illumina | Oxford Nanopore | Not specified | Illumina |
| Secondary Metabolite Gene Clusters (Putative) | High number of PKS and NRPS clusters identified | Annotation includes secondary metabolic gene clusters | High frequency of PKSs, ABC transporters, and monooxygenases | Not available |
Putative Biosynthetic Pathway of this compound
Glisoprenins are classified as terpenoids. In fungi, the biosynthesis of terpenoids originates from the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] The biosynthesis of the C45 nonaprenyl backbone of Glisoprenin A would be catalyzed by a nonaprenyl pyrophosphate synthase (a type of prenyltransferase). Subsequent tailoring enzymes, likely cytochrome P450 monooxygenases and other oxidoreductases, would then be responsible for the hydroxylation and further oxidation to yield Glisoprenin A and subsequently this compound.
Caption: Putative biosynthetic pathway for this compound.
Experimental Protocols for Comparative Genomics
A typical workflow for the comparative genomics of secondary metabolite producing fungi involves several key steps, from genome sequencing to functional analysis.
Caption: Experimental workflow for comparative genomics.
Detailed Methodologies
1. Genome Sequencing and Assembly:
-
DNA Extraction: High-molecular-weight DNA is extracted from fungal mycelia using a phenol-chloroform method or commercial kits optimized for fungi.
-
Sequencing: A hybrid approach is recommended, utilizing long-read sequencing (e.g., PacBio or Oxford Nanopore) to span repetitive regions and generate a contiguous backbone assembly, and short-read sequencing (e.g., Illumina) for error correction.[12][13]
-
Assembly: Raw reads are processed to remove low-quality sequences. Long reads are assembled using tools like Canu or Flye, and the resulting contigs are polished with the short-read data using Pilon.
2. Genome Annotation:
-
Gene Prediction: Protein-coding genes are predicted using a combination of ab initio methods (e.g., AUGUSTUS, GeneMark-ES) and evidence-based approaches utilizing RNA-Seq data to inform gene models.
-
Functional Annotation: Predicted protein sequences are functionally annotated by sequence similarity searches against public databases like NCBI's non-redundant (nr) protein database and the Swiss-Prot database. Protein domains are identified using InterProScan.
-
Biosynthetic Gene Cluster (BGC) Identification: The annotated genome is analyzed for secondary metabolite BGCs using tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).
3. Comparative Genomic Analysis:
-
Phylogenomics: A phylogenomic tree is constructed using a set of conserved, single-copy orthologous genes to resolve the evolutionary relationships between the fungal strains or species.
-
Synteny Analysis: The conservation of gene order (synteny) within and around the putative this compound BGC is compared across different genomes. This can provide evidence for the functional conservation of the cluster.
-
Gene Family Evolution: The expansion and contraction of gene families, particularly those related to terpenoid biosynthesis (e.g., prenyltransferases, P450s), are analyzed to identify potential evolutionary adaptations related to secondary metabolism.
4. Functional Analysis of the Putative this compound Gene Cluster:
-
Gene Deletion: The core biosynthetic gene (e.g., the nonaprenyl pyrophosphate synthase) and key tailoring enzyme genes within the putative BGC are deleted using CRISPR/Cas9-mediated gene editing. The resulting mutants are then analyzed for the loss of this compound production.
-
Heterologous Expression: The entire putative BGC is expressed in a well-characterized fungal host, such as Aspergillus oryzae, to confirm its role in this compound production.[2]
-
Metabolite Analysis: Culture extracts from wild-type, mutant, and heterologous expression strains are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to detect and quantify this compound and related intermediates.
Signaling Pathways and Regulation
While the specific signaling pathways that regulate this compound biosynthesis in C. rosea are not yet elucidated, the production of secondary metabolites in fungi is often controlled by global regulators (e.g., LaeA) and pathway-specific transcription factors. The expression of genes within secondary metabolite clusters is frequently co-regulated. Transcriptomic studies of C. rosea under different conditions, such as in co-culture with other fungi, have shown differential expression of PKS and NRPS gene clusters, indicating complex regulatory networks.[7][9][11] Future research combining transcriptomics and metabolomics will be crucial to unravel the regulatory circuits governing this compound production.
This guide provides a framework for the comparative genomic study of this compound producing fungi. By applying these methodologies, researchers can contribute to a deeper understanding of the biosynthesis of this and other bioactive fungal terpenoids, paving the way for their potential applications in medicine and agriculture.
References
- 1. Comparative Analysis of Mitochondrial Genome Features among Four Clonostachys Species and Insight into Their Systematic Positions in the Order Hypocreales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heshengbiotech.com [heshengbiotech.com]
- 3. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clonostachys rosea ‘omics profiling: identification of putative metabolite-gene associations mediating its in vitro antagonism against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.oapen.org [library.oapen.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of the Transcriptomic Responses of Clonostachys rosea Upon Treatment With Fusarium graminearum Secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Out in the Cold: Identification of Genomic Regions Associated With Cold Tolerance in the Biocontrol Fungus Clonostachys rosea Through Genome-Wide Association Mapping [frontiersin.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
In-depth Analysis of Glisoprenin B's Antifungal Properties Not Feasible Due to Limited Public Data
A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the effects of Glisoprenin B across a range of fungal models. While the user requested a detailed comparison guide, including quantitative data, experimental protocols, and pathway visualizations, the foundational information required to construct such a guide is not present in publicly accessible research.
The majority of existing research focuses on Glisoprenin A and other related compounds like Glisoprenins C, D, and E. These studies primarily investigate their role in inhibiting appressorium formation, a critical step in the infection process of the rice blast fungus, Magnaporthe grisea.[1][2][3] An important finding from this body of work is that these compounds are reported to exhibit "no antifungal, antibacterial or phytotoxic activities" in the conventional sense of inhibiting microbial growth.[3] Their biological activity appears to be highly specific to the signal transduction pathways governing this particular developmental stage in certain plant pathogenic fungi.
Mentions of this compound in the literature are sparse. It is described as an oxidative modification of Glisoprenin A, but dedicated studies detailing its specific effects, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against various fungi, are absent.[4] Consequently, no quantitative data on its potential impact on biofilm formation could be retrieved.
The mechanism of action for the glisoprenin family in M. grisea is linked to the cAMP signaling pathway, which is crucial for sensing surface cues and initiating appressorium development.[1][2] However, specific details of how this compound might interact with this or other signaling pathways in different fungal species have not been elucidated in the reviewed literature. Furthermore, the searches yielded no information on the effects of this compound on other significant fungal models, such as the human pathogens Candida albicans and Aspergillus fumigatus.
Due to this absence of fundamental comparative data, it is not possible to generate the requested comparison guide. The creation of tables with quantitative data, detailed experimental protocols for various fungal models, and diagrams of affected signaling pathways for this compound would be based on speculation rather than published scientific evidence. Further research into the specific biological activities of this compound is required before a comprehensive cross-validation of its effects in different fungal models can be compiled.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Handling Glisoprenin B: A Guide to Laboratory Safety and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds. This guide provides essential safety protocols and logistical information for the handling and disposal of Glisoprenin B (CAS Number: 144376-63-6).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties. A thorough, substance-specific risk assessment should be conducted by qualified personnel before beginning any work.
Essential Safety Information
Given the absence of specific hazard data for this compound, it must be handled as a substance of unknown toxicity. The following table summarizes the personal protective equipment (PPE) and safety considerations based on general laboratory chemical safety standards.
| Safety Parameter | Recommendation | Rationale & Citation |
| GHS Classification | Treat as hazardous until proven otherwise. | In the absence of specific data, assume the compound may possess reproductive toxicity, cause skin/eye irritation, or have other harmful effects. |
| Primary Engineering Controls | All handling of solid or dissolved this compound must occur within a certified chemical fume hood. | To prevent inhalation of dust or vapors and to contain any potential spills. Work should be done under a hood.[1][2] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes. | To protect the eyes from splashes, dust, and vapors. |
| Skin and Body Protection | A long-sleeved laboratory coat is required. Chemical-resistant coveralls or an apron should be used for larger quantities. Pants and closed-toe shoes must be worn. | To protect the skin from contact with the chemical. |
| Hand Protection | Use compatible, chemical-resistant gloves (e.g., Nitrile) inspected for integrity before each use.[2] For prolonged contact or when handling concentrated solutions, consider double-gloving. | To prevent skin absorption. The choice of glove material should be based on the solvent used to dissolve this compound. |
| Respiratory Protection | Typically not required if all work is performed in a functional fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is necessary. | To avoid inhalation of the substance, which may cause respiratory irritation or allergic reactions.[1] |
Procedural Guide for Safe Handling and Disposal
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Pre-Handling:
-
Consult and understand your institution's Standard Operating Procedure (SOP) for handling chemicals of unknown toxicity.
-
Ensure that safety equipment, including the chemical fume hood, safety shower, and eyewash station, is accessible and has been recently certified.
-
Designate a specific area within the fume hood for handling this compound to minimize contamination.
-
Assemble all necessary materials (e.g., glassware, solvents, weighing paper, waste containers) inside the fume hood before starting work.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Put on the first pair of chemical-resistant gloves. If double-gloving, put on the second pair, ensuring the cuffs are over the sleeves of the lab coat.
-
-
Handling and Solution Preparation (inside a fume hood):
-
Carefully weigh the required amount of solid this compound. Avoid generating dust.[2] Use anti-static weighing dishes if necessary.
-
To prepare a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered to prevent aerosol generation.
-
After handling, wipe down the work surface, balance, and any equipment with an appropriate solvent and cleaning agent.
-
-
Spill and Emergency Procedures:
-
Minor Spill (in fume hood): Absorb the spill with a compatible absorbent material. Collect the contaminated material in a sealed, labeled hazardous waste container. Clean the area with an appropriate solvent.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
-
Disposal Plan:
-
All waste materials contaminated with this compound, including excess solids, solutions, contaminated gloves, and weighing paper, must be disposed of as hazardous chemical waste.[1][2]
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Never mix this compound waste with other waste streams unless compatibility is confirmed.[1]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound with unknown toxicity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
